3-Methylthienyl-carbonyl-JNJ-7706621
Description
a (1,2,4)triazole-3,5-diamine dual inhibitor of cyclin-dependent kinases and aurora kinases; structure in first source
Propriétés
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443797-96-4 | |
| Record name | JNJ-7706621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-7706621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 3-Methylthienyl-carbonyl-JNJ-7706621: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthienyl-carbonyl-JNJ-7706621, often referred to as JNJ-7706621, is a potent small molecule inhibitor with a dual mechanism of action targeting key regulators of the cell cycle.[1] This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways. JNJ-7706621 is a cell-permeable triazolylsulfonamido compound that functions as a reversible, ATP-competitive kinase inhibitor. Its primary targets are the cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are critical for cell cycle progression and are often dysregulated in cancer.[1][2]
Core Mechanism: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its anti-proliferative effects by simultaneously inhibiting two distinct families of serine/threonine kinases that are fundamental to the cell division cycle.[1]
-
Cyclin-Dependent Kinases (CDKs): These enzymes, when complexed with their cyclin regulatory partners, govern the transitions between different phases of the cell cycle.[3] JNJ-7706621 is a pan-CDK inhibitor with the highest potency against CDK1 and CDK2.[4] By inhibiting CDKs, JNJ-7706621 interferes with the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a halt in cell cycle progression.[1]
-
Aurora Kinases: This family of kinases, particularly Aurora A and Aurora B, plays a crucial role in mitosis, including spindle formation, chromosome segregation, and cytokinesis.[2] Inhibition of Aurora kinases by JNJ-7706621 disrupts these mitotic events, leading to endoreduplication (the replication of the genome without cell division) and apoptosis.[1] A key marker of Aurora kinase inhibition by JNJ-7706621 is the reduction of histone H3 phosphorylation.[1]
This dual inhibition leads to a synergistic anti-tumor effect, causing a delay in G1 phase progression and a robust arrest at the G2-M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1] Notably, the cytotoxic effects of JNJ-7706621 have been observed to be independent of the p53, retinoblastoma, or P-glycoprotein status of the cancer cells.[1][4]
Quantitative Data: In Vitro Kinase and Cellular Proliferation Inhibition
The inhibitory activity of JNJ-7706621 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key IC50 values.
Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9[5][6] |
| CDK2/Cyclin A | 2, 4[7][8] |
| CDK2/Cyclin E | 3[8] |
| Aurora A | 11[5][6][8] |
| Aurora B | 15[6][8] |
| CDK3/Cyclin E | 58[8] |
| CDK4 | 0.11 µM[7] |
| CDK4/Cyclin D1 | 253[8] |
| CDK6/Cyclin D1 | 175[8] |
| GSK-3 | 0.041 µM[7] |
| VEGF-R2 | 154-254, 0.13 µM[5][7][9] |
| FGF-R2 | 154-254, 0.22 µM[5][7][9] |
Table 2: Cellular Proliferation Inhibition (IC50) of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 112-514, 280[5][6] |
| HCT-116 | Colon Carcinoma | 112-514, 250[5][6] |
| SK-OV-3 | Ovarian Cancer | 112-514, 750[5][7] |
| PC3 | Prostate Adenocarcinoma | 112-514, 120[5][7] |
| DU145 | Prostate Cancer | 112-514[5] |
| A375 | Melanoma | 112-514, 450[5][6] |
| MDA-MB-231 | Breast Cancer | 112-514, 590[5][7] |
| MES-SA | Uterine Sarcoma | 112-514[5] |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[5] |
JNJ-7706621 is several-fold less potent at inhibiting the growth of normal cell types, with IC50 values in the range of 3.67-5.42 μM for cell lines such as MRC-5, HASMC, HUVEC, and HMVEC.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of JNJ-7706621.
In Vitro Kinase Assays
Objective: To determine the concentration of JNJ-7706621 required to inhibit the activity of specific kinases by 50% (IC50).
Protocol for CDK1/Cyclin B Kinase Assay:
-
The CDK1/cyclin B complex is purified from a baculovirus expression system.[5]
-
The enzyme is diluted in a reaction buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl2, 0.1 mM Na3VO4, and 1 mM DTT.[9]
-
A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[5][9]
-
The reaction mixture includes 1% DMSO, 0.25 μM peptide substrate, 0.1 μCi per well of 33P-γ-ATP, and 5 μM ATP.[9]
-
Various concentrations of JNJ-7706621 are added to the reaction mixture.
-
The reaction is incubated at 30°C for 1 hour.[9]
-
The reaction is terminated by washing with PBS containing 100 mM EDTA.[9]
-
The amount of 33P incorporated into the substrate is quantified using a scintillation counter.[9]
-
IC50 values are determined by linear regression analysis of the percent inhibition.[5]
Protocol for Aurora Kinase Assay:
-
The assay is performed with 10 μM ATP.[5]
-
A peptide containing a dual repeat of the kemptide phosphorylation motif is used as the substrate.[5]
-
The remainder of the protocol is similar to the CDK1 kinase assay, with the substitution of the specific Aurora kinase enzyme.
Cell Proliferation Assay
Objective: To measure the effect of JNJ-7706621 on the proliferation of cancer cells.
Protocol using 14C-Thymidine Incorporation:
-
Human cancer cells are seeded in 96-well CytoStar tissue culture-treated scintillating microplates at a density of 3-8 x 10^3 cells per well in 100 μL of complete medium.[5][9]
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[9]
-
1 μL of JNJ-7706621 at various concentrations is added to the wells, and the cells are incubated for an additional 24 hours.[9]
-
[Methyl-14C]-thymidine is added to each well (0.2 μCi/well), and the plates are incubated for another 24 hours.[9]
-
The incorporation of 14C-labeled thymidine into newly synthesized DNA is measured using a scintillation counter.
-
The IC50 values are calculated based on the dose-response curves.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of JNJ-7706621 on cell cycle distribution.
Protocol:
-
Cancer cells (e.g., HeLa or U937) are treated with JNJ-7706621 (0.5-3 μM) or DMSO as a control for a specified period (e.g., 24 or 48 hours).[5]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2-M phases of the cell cycle is determined based on the DNA content histograms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by JNJ-7706621 and a typical experimental workflow for its characterization.
Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for characterizing the activity of JNJ-7706621.
Conclusion
This compound is a potent dual inhibitor of cyclin-dependent kinases and Aurora kinases. Its mechanism of action involves the disruption of critical cell cycle checkpoints and mitotic processes, leading to cell cycle arrest, endoreduplication, and apoptosis in a wide range of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. The demonstrated efficacy in preclinical models supports its potential as a therapeutic agent.[1]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
A Technical Overview for Drug Development Professionals
JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] Its dual-action mechanism offers a compelling strategy for anticancer therapeutics by simultaneously disrupting cell cycle progression and mitotic integrity.[1][3] This technical guide provides a comprehensive overview of the inhibitory profile, experimental methodologies, and cellular effects of JNJ-7706621.
In Vitro Kinase Inhibitory Profile
JNJ-7706621 demonstrates potent, pan-CDK inhibition with particular efficacy against CDK1 and CDK2.[3][4] It is also a powerful inhibitor of both Aurora A and Aurora B kinases.[5][6] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of JNJ-7706621 against a panel of kinases.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibition
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[4][5][6] |
| CDK2/Cyclin A | 4[7] |
| CDK2/Cyclin E | 3[6][7] |
| CDK3/Cyclin E | 58[5][7] |
| CDK4/Cyclin D1 | 253[5][7] |
| CDK6/Cyclin D1 | 175[7] |
Table 2: Aurora Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Aurora A | 11[4][5][6] |
| Aurora B | 15[5][6] |
Table 3: Other Kinase Inhibition
| Target Kinase | IC50 (nM) |
| VEGF-R2 | 154-254[4][5] |
| FGF-R2 | 154-254[4][5] |
| GSK3β | 154-254[4][5] |
JNJ-7706621 exhibits selectivity for CDKs and Aurora kinases over other kinases such as Plk1 and Wee1, against which it shows no activity.[4][6]
Cellular Activity and Antiproliferative Effects
JNJ-7706621 effectively inhibits the proliferation of a wide range of human cancer cell lines, with IC50 values typically falling between 112 and 514 nM.[4][5] This antiproliferative activity is independent of the p53 or retinoblastoma status of the cancer cells.[1][4] Notably, JNJ-7706621 is significantly less potent against normal, non-cancerous cell lines, with IC50 values in the micromolar range (3.67-5.42 µM), suggesting a therapeutic window.[4][5]
Table 4: Antiproliferative Activity in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112-514[4] |
| HCT-116 | Colon Cancer | 112-514[4] |
| SK-OV-3 | Ovarian Cancer | 112-514[4] |
| PC3 | Prostate Cancer | 112-514[4] |
| DU145 | Prostate Cancer | 112-514[4] |
| A375 | Melanoma | 112-514[4] |
| MDA-MB-231 | Breast Cancer | 112-514[4] |
| MES-SA | Uterine Sarcoma | 112-514[4] |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514[4] |
| MRC-5 | Normal Lung Fibroblast | 3,670-5,420[4] |
| HASMC | Normal Aortic Smooth Muscle | 3,670-5,420[4] |
| HUVEC | Normal Umbilical Vein Endothelial | 3,670-5,420[4] |
| HMVEC | Normal Microvascular Endothelial | 3,670-5,420[4] |
Mechanism of Action and Cellular Consequences
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 leads to distinct and potent effects on cell cycle progression. At lower concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[2][3]
Key cellular effects include:
-
Delayed G1 Progression and G2-M Arrest: JNJ-7706621 causes a delay in the exit from the G1 phase and a subsequent arrest of cells in the G2-M phase of the cell cycle.[2][4]
-
Inhibition of CDK1 Activity: The compound directly inhibits CDK1 kinase activity within cells, leading to altered phosphorylation status of CDK1 and its downstream substrates like the retinoblastoma protein.[2][3]
-
Endoreduplication: Inhibition of Aurora kinases results in endoreduplication, a process where cells undergo DNA replication without cell division, leading to polyploidy.[2][4]
-
Apoptosis Induction: JNJ-7706621 is capable of activating the apoptotic pathway in cancer cells.[1][4]
-
Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora kinase inhibition is the reduced phosphorylation of Histone H3.[2][3]
Caption: Dual inhibitory action of JNJ-7706621 on CDK and Aurora kinases.
Experimental Protocols
In Vitro Kinase Assays
CDK1/Cyclin B Kinase Assay:
-
Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B complex, purified from a baculovirus expression system, is used as the enzyme source. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is utilized.[4][5]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4.[5] The reaction includes the CDK1/Cyclin B enzyme, the biotinylated peptide substrate (0.25 µM), and ATP.[5] The concentration of ATP is typically kept at or near its Km value (e.g., 5 µM or 10 µM).[4][5]
-
Inhibitor Addition: JNJ-7706621 is added to the reaction mixture at various concentrations.
-
Phosphorylation Reaction: The reaction is initiated by the addition of [γ-33P]ATP (0.1 µCi per well) and incubated at 30°C for 1 hour.[5]
-
Termination and Detection: The reaction is stopped by adding a solution containing 100 mM EDTA.[4][5] The phosphorylated biotinylated peptide is captured on streptavidin-coated 96-well scintillating microplates.[4][5]
-
Data Analysis: The amount of incorporated 33P is quantified using a scintillation counter. The percentage of inhibition at each concentration of JNJ-7706621 is calculated, and the IC50 value is determined using linear regression analysis.[4]
Aurora Kinase Assays:
The protocol for Aurora kinase assays is similar to the CDK1 assay, with the primary difference being the specific enzyme (recombinant Aurora A or Aurora B) and a peptide substrate containing a dual repeat of the kemptide phosphorylation motif. The ATP concentration is typically set at 10 µM.[4]
Cell Proliferation Assay
-
Cell Plating: Human cancer or normal cells are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3,000 to 8,000 cells per well in 100 µL of complete culture medium.[4]
-
Cell Adherence: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: JNJ-7706621 is added to the wells at various concentrations (typically in 1 µL volume).[4]
-
Incubation: The cells are incubated with the compound for an additional 24 hours.[4]
-
Measurement of DNA Synthesis: The rate of cell proliferation is determined by measuring the incorporation of [14C]-labelled thymidine into newly synthesized DNA.[4]
-
Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter, and the IC50 values are calculated based on the dose-response curve.
Caption: Workflow for in vitro kinase and cell proliferation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
JNJ-7706621: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
This document provides a comprehensive technical overview of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide details the compound's chemical properties, synthesis, mechanism of action, and the experimental protocols used for its evaluation.
Chemical Structure and Properties
JNJ-7706621 is a synthetic small molecule inhibitor with a complex heterocyclic structure. Its formal chemical name is 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-[1][2][3]triazol-3-yl]amino]benzenesulfonamide[4]. The molecule is characterized by a central 1,2,4-triazole ring, which is substituted to create a potent and selective kinase inhibitor.
-
Molecular Formula: C₁₅H₁₂F₂N₆O₃S
-
Molecular Weight: 394.36 g/mol
-
CAS Number: 443797-96-4
Synthesis Pathway
The synthesis of JNJ-7706621 and its analogues involves a multi-step process centered on the construction and functionalization of a 1-acyl-1H-[1][2][3]triazole-3,5-diamine core. A series of these compounds, including JNJ-7706621, were first described in the Journal of Medicinal Chemistry[1]. The general synthetic route begins with the formation of a triazole precursor from 4-aminobenzensulfonamide, followed by acylation and subsequent reactions to yield the final compound[3].
Caption: General synthesis pathway for JNJ-7706621.
Quantitative Biological Data
JNJ-7706621 is a potent inhibitor of key cell cycle kinases and demonstrates significant anti-proliferative activity across a range of human cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621
| Target Kinase | IC₅₀ (nM) |
| CDK1/Cyclin B | 9[5][6] |
| CDK2/Cyclin A | 4[2] |
| CDK2/Cyclin E | 3[5][6] |
| Aurora-A | 11[5][6] |
| Aurora-B | 15[5][6] |
| VEGF-R2 | 154 - 254[2] |
| FGF-R2 | 154 - 254[2] |
| GSK3β | 154 - 254[2] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colorectal Carcinoma | 254[1][5][6] |
| HeLa | Cervical Adenocarcinoma | 284[1][5][6] |
| A375 | Melanoma | 447[1][5][6] |
| PC3 | Prostate Adenocarcinoma | 120[2] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[2] |
| DU145 | Prostate Carcinoma | 112 - 514[2] |
| MDA-MB-231 | Breast Adenocarcinoma | 112 - 514[2] |
| MRC-5 | Normal Lung Fibroblast | 3,670 - 5,420[2][4] |
| HUVEC | Normal Endothelial Cells | 3,670 - 5,420[2] |
Note: The compound is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro[4][6].
Mechanism of Action: Dual Kinase Inhibition
JNJ-7706621 exerts its anti-tumor effects by simultaneously inhibiting two critical families of kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. This dual inhibition leads to a robust cell cycle arrest, primarily at the G2-M phase, and can induce apoptosis[4][6][7]. Inhibition of CDKs disrupts the phosphorylation of key substrates like the retinoblastoma protein (Rb), while inhibition of Aurora kinases interferes with mitotic spindle formation and proper chromosome segregation, often measured by a decrease in Histone H3 phosphorylation[6].
Caption: Mechanism of action of JNJ-7706621.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to characterize JNJ-7706621.
CDK1 Kinase Activity Assay
This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex[2].
-
Enzyme Preparation: Dilute purified CDK1/cyclin B complex in a buffer solution containing 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT[2].
-
Reaction Mixture: In a streptavidin-coated 96-well scintillating microplate, combine the diluted enzyme, 0.25 µM biotinylated histone H1 peptide substrate, 5 µM ATP, 0.1 µCi per well ³³P-γ-ATP, and varying concentrations of JNJ-7706621 (dissolved in 1% DMSO)[2].
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed[2].
-
Termination and Washing: Terminate the reaction by washing the plate with PBS containing 100 mM EDTA[2].
-
Quantification: Measure the incorporation of ³³P into the immobilized peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration and use linear regression analysis to determine the IC₅₀ value[2].
Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This method quantifies the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA[2][7].
Caption: Workflow for the ¹⁴C-Thymidine cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000 to 8,000 cells per well in a 96-well CytoStar scintillating microplate in 100 µL of complete medium[2][7].
-
Initial Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere[2][7].
-
Compound Addition: Add 1 µL of JNJ-7706621 at various concentrations to the wells[2][7].
-
Drug Incubation: Incubate the cells with the compound for an additional 24 hours[2][7].
-
Radiolabeling: Add 20 µL of complete medium containing 0.2 µCi of Methyl ¹⁴C-thymidine to each well[2][7].
-
Labeling Incubation: Incubate the plate for a final 24 hours[2][7].
-
Washing: Discard the plate contents and wash twice with 200 µL of PBS per well. Add a final 200 µL of PBS to each well[2][7].
-
Measurement: Seal the plate and quantify the incorporated ¹⁴C-thymidine using a Packard Top Count scintillation counter[2].
Conclusion
JNJ-7706621 is a well-characterized dual inhibitor of CDK and Aurora kinases with potent anti-proliferative activity against a broad range of cancer cell lines while showing reduced toxicity towards normal cells. Its defined chemical structure, synthesis pathway, and clear mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided herein offer a foundation for the continued investigation of this and similar compounds.
References
- 1. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. targetmol.com [targetmol.com]
- 5. Lin, R., Connolly, P.J., Huang, S., et al. (2005) 1-Acyl- 1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors Synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48, 4208-4211.doi10.1021/jm050267e - References - Scientific Research Publishing [scirp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Inhibitory Mechanism of JNJ-7706621: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, cell-permeable small molecule that demonstrates significant anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action is characterized by the dual inhibition of two critical families of serine/threonine kinases that govern cell cycle progression: the Cyclin-Dependent Kinases (CDKs) and the Aurora Kinases. This dual-inhibitory action disrupts the cell cycle at multiple checkpoints, leading to cell cycle arrest, endoreduplication, and ultimately, apoptosis in tumor cells. This technical guide provides an in-depth exploration of the core mechanisms of JNJ-7706621, detailing its primary targets, the downstream cellular consequences of its inhibitory action, and the experimental protocols utilized to elucidate its function.
Core Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its anti-neoplastic effects by concurrently targeting key regulators of the cell cycle. It is a potent inhibitor of CDK1 and CDK2, which are essential for the G1/S and G2/M transitions, respectively.[1][2][3] Simultaneously, it inhibits Aurora A and Aurora B kinases, which play crucial roles in mitotic spindle formation and chromosome segregation.[1][2][3] This multi-targeted approach ensures a comprehensive blockade of cell division, proving effective in cancer cells regardless of their p53 or retinoblastoma (Rb) status.[1]
Inhibition of Cyclin-Dependent Kinases (CDKs)
JNJ-7706621 demonstrates high potency against CDK1/cyclin B and CDK2/cyclin E complexes.[3] Inhibition of these kinases leads to a delay in the G1 phase of the cell cycle and a subsequent arrest at the G2/M checkpoint.[1] A key downstream substrate of CDK1 is the retinoblastoma protein (Rb). By inhibiting CDK1, JNJ-7706621 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby halting the transcription of genes required for S-phase entry.[1]
Inhibition of Aurora Kinases
The compound also potently inhibits Aurora A and Aurora B kinases.[2][3] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment and segregation.[4] A direct consequence of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[1] This disruption of mitotic processes contributes to endoreduplication, a phenomenon where cells undergo DNA replication without cell division, leading to polyploidy and eventual cell death.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against its primary kinase targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| FGF-R2 | 226 |
| GSK3β | 254 |
Data sourced from multiple studies.[2][3]
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| PC3 | Prostate Adenocarcinoma | 120 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
| MDA-MB-231 | Breast Cancer | 112-514 |
Data represents a range from multiple studies.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of JNJ-7706621.
In Vitro Kinase Assay
This protocol determines the inhibitory activity of JNJ-7706621 against specific kinases.
Materials:
-
Recombinant human CDK1/Cyclin B or Aurora A/B kinase
-
Biotinylated peptide substrate (e.g., histone H1 peptide for CDK1)
-
³³P-γ-ATP
-
JNJ-7706621
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and JNJ-7706621 dilution to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound ³³P-γ-ATP.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value.
Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
JNJ-7706621
-
¹⁴C-Thymidine
-
96-well tissue culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of JNJ-7706621 for 24-48 hours.
-
Add ¹⁴C-Thymidine to each well and incubate for an additional 4-24 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated ¹⁴C-Thymidine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of proliferation against the JNJ-7706621 concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with JNJ-7706621.
Materials:
-
Cancer cell line of interest
-
JNJ-7706621
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with JNJ-7706621 at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathways affected by JNJ-7706621 and a typical experimental workflow.
Caption: Inhibition of G1/S transition by JNJ-7706621.
Caption: Inhibition of G2/M transition and mitosis by JNJ-7706621.
Caption: Experimental workflow for characterizing JNJ-7706621.
Conclusion
JNJ-7706621 represents a compelling anti-cancer agent due to its dual inhibitory action on both CDK and Aurora kinase families. This multifaceted approach leads to a robust blockade of the cell cycle at multiple points, resulting in potent anti-proliferative effects in a wide array of tumor cell types. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development, facilitating further investigation into this and similar multi-targeted therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7706621: A Technical Guide on its Effects on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent and novel small molecule inhibitor that targets key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1] Its dual-inhibitor nature allows it to exert significant anti-proliferative effects across a wide range of cancer cell types, making it a subject of considerable interest in oncology research and drug development.[1][2] This technical guide provides an in-depth overview of the molecular effects of JNJ-7706621, with a focus on its impact on cell cycle progression and the induction of apoptosis. The information is presented through detailed data summaries, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Mechanism of Action
JNJ-7706621 functions as a reversible, ATP-competitive inhibitor of both CDKs and Aurora kinases. By targeting these two distinct families of serine/threonine kinases, JNJ-7706621 disrupts multiple critical phases of the cell cycle, leading to cell growth inhibition and programmed cell death.
Effects on Cell Cycle Progression
Treatment of cancer cells with JNJ-7706621 leads to significant alterations in cell cycle distribution. At lower concentrations, the compound slows the growth of cells, while higher concentrations are cytotoxic.[1] Flow cytometric analysis has consistently shown that JNJ-7706621 induces a delay in the G1 phase and a robust arrest in the G2/M phase of the cell cycle.[1][3] This G2/M arrest is a hallmark of its activity, preventing cells from entering mitosis. Furthermore, inhibition of Aurora kinases by JNJ-7706621 can lead to endoreduplication, a process where cells replicate their DNA without undergoing mitosis, resulting in polyploidy.[1][3] This phenomenon is often associated with mitotic catastrophe and subsequent cell death.[4][5] The effects of JNJ-7706621 on cell cycle progression appear to be independent of the p53 or retinoblastoma (Rb) status of the cancer cells.[1]
Induction of Apoptosis
In addition to its effects on the cell cycle, JNJ-7706621 is a potent inducer of apoptosis.[1][6] The apoptotic response is activated in various human cancer cell lines following treatment with the compound.[7] The induction of apoptosis is a critical component of its anti-tumor activity and contributes to the reduction of colony formation in vitro.[1] The precise apoptotic pathways triggered by JNJ-7706621 are linked to its inhibition of key survival kinases.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9[2][8] |
| CDK2/cyclin A | 4[2] |
| CDK2/cyclin E | 3[9] |
| CDK3/cyclin E | 58[2] |
| CDK4/cyclin D1 | 253[2] |
| CDK6/cyclin D1 | 175[2] |
| Aurora A | 11[2][8] |
| Aurora B | 15[2][9] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[8][9] |
| HCT-116 | Colon Cancer | 112 - 254[8][9] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[8] |
| PC3 | Prostate Cancer | 112 - 514[8] |
| DU145 | Prostate Cancer | 112 - 514[8] |
| A375 | Melanoma | 112 - 514[8] |
| MDA-MB-231 | Breast Cancer | 112 - 514[8] |
| MES-SA | Uterine Sarcoma | 112 - 514[8] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112 - 514[8] |
Table 3: Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MRC-5 | Normal Lung Fibroblast | 3.67 - 5.42[8] |
| HASMC | Aortic Smooth Muscle | 3.67 - 5.42[8] |
| HUVEC | Umbilical Vein Endothelial | 3.67 - 5.42[8] |
| HMVEC | Dermal Microvascular Endothelial | 3.67 - 5.42[8] |
Signaling Pathways Affected by JNJ-7706621
JNJ-7706621 disrupts key signaling pathways that govern cell cycle progression and survival. A primary downstream effect of its Aurora kinase inhibition is the suppression of histone H3 phosphorylation at Serine 10, a crucial event for chromosome condensation and segregation during mitosis.[1][3] Furthermore, by inhibiting CDK1, JNJ-7706621 alters the phosphorylation status of CDK1 itself and interferes with the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb).[1]
Caption: Signaling pathways inhibited by JNJ-7706621.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Kinase Assay (CDK1)
This protocol outlines the measurement of CDK1 kinase activity inhibition by JNJ-7706621.
-
Enzyme Preparation: Dilute recombinant human CDK1/cyclin B complex in a kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT).[8]
-
Reaction Mixture: In a 96-well plate, combine the diluted enzyme with a biotinylated peptide substrate (containing the histone H1 consensus phosphorylation site) at a concentration of 0.25 µM.[8]
-
Inhibitor Addition: Add varying concentrations of JNJ-7706621 or vehicle control (DMSO) to the wells.[8]
-
Initiation of Reaction: Start the kinase reaction by adding 33P-γ-ATP (0.1 µCi per well) and unlabeled ATP (to a final concentration of 5 µM).[8]
-
Incubation: Incubate the plate at 30°C for 1 hour.[8]
-
Termination: Stop the reaction by washing the plate with PBS containing 100 mM EDTA.[8]
-
Detection: Measure the incorporation of 33P into the immobilized substrate using a scintillation counter.[8]
-
Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value using linear regression analysis.[8]
Caption: Workflow for the in vitro CDK1 kinase assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with JNJ-7706621 using propidium iodide (PI) staining.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with various concentrations of JNJ-7706621 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).[3]
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Incubation: Incubate the cells in the staining solution at 37°C for 30 minutes in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.[10]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Analysis by Western Blot
This protocol details the detection of apoptosis-related proteins in JNJ-7706621-treated cells.
-
Cell Lysis: After treatment with JNJ-7706621, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved PARP, cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.[11][12]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[13]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin.
Caption: Workflow for apoptosis analysis by Western blot.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-cancer properties. Its ability to induce G2/M cell cycle arrest, endoreduplication, and apoptosis in a wide range of tumor cell lines highlights its therapeutic potential. This technical guide provides a comprehensive summary of its effects, supported by quantitative data, detailed experimental protocols, and visual diagrams, to aid researchers and drug development professionals in their understanding and further investigation of this promising anti-cancer agent.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of polyploidy by histone deacetylase inhibitor: a pathway for antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Preclinical Development of JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases. Its discovery and preclinical development have demonstrated significant anti-proliferative activity across a range of cancer cell lines and in in-vivo tumor models. This document provides a comprehensive technical overview of the initial discovery and development of JNJ-7706621, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin subunits. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. Additionally, Aurora kinases play a crucial role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. The simultaneous inhibition of both CDKs and Aurora kinases presents a promising strategy to induce cell cycle arrest and apoptosis in cancer cells. JNJ-7706621 was developed as a dual inhibitor of these key kinase families, demonstrating potent and selective activity against tumor cells.[1]
Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by inhibiting the enzymatic activity of multiple CDKs and Aurora kinases. By targeting these kinases, JNJ-7706621 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest, and ultimately inducing apoptosis in cancer cells.[1] The dual-targeting nature of JNJ-7706621 is significant as it can overcome potential resistance mechanisms that may arise from the redundancy of cell cycle regulatory pathways.
Signaling Pathways
The primary signaling pathways affected by JNJ-7706621 are the CDK- and Aurora kinase-mediated regulation of the cell cycle. The following diagram illustrates the key intervention points of JNJ-7706621.
Quantitative Data
The potency and selectivity of JNJ-7706621 were determined through a series of in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition
The inhibitory activity of JNJ-7706621 against a panel of purified kinases was assessed. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 against various kinases. [2][3][4]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of JNJ-7706621 were evaluated in a panel of human cancer cell lines. The IC50 values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT-116 | Colon Carcinoma | 112 - 254 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Cancer | 112 - 514 |
| DU145 | Prostate Cancer | 112 - 514 |
| A375 | Melanoma | 447 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines. [2][5]
Experimental Protocols
Detailed methodologies for the key experiments conducted during the initial development of JNJ-7706621 are provided below.
In Vitro Kinase Assay (CDK1/Cyclin B)
This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Enzyme: Recombinant human CDK1/Cyclin B complex is diluted in kinase buffer.
-
Substrate: A biotinylated peptide substrate derived from Histone H1 is used.
-
ATP: A stock solution of ATP is prepared, spiked with [γ-³³P]ATP.
-
Inhibitor: JNJ-7706621 is serially diluted in DMSO and then in kinase buffer.
-
-
Reaction Setup:
-
In a 96-well plate, combine the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated scintillating proximity assay (SPA) plate.
-
Incubate to allow the biotinylated substrate to bind to the plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of JNJ-7706621 relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of JNJ-7706621 for a specified duration (e.g., 24-48 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-thymidine to each well and incubate for an additional 4-24 hours.
-
-
Cell Harvesting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. This captures the DNA, including the incorporated [¹⁴C]-thymidine.
-
-
Scintillation Counting:
-
Wash the filter mat to remove unincorporated radiolabel.
-
Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each drug concentration compared to the vehicle-treated control.
-
Determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Culture cells to approximately 50-60% confluency and treat with JNJ-7706621 or vehicle control for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Western Blot for Histone H3 Phosphorylation
This technique is used to detect the inhibition of Aurora B kinase activity, which is responsible for phosphorylating Histone H3 at Serine 10 during mitosis.
Protocol:
-
Protein Extraction:
-
Treat cells with JNJ-7706621.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
A loading control, such as total Histone H3 or β-actin, should be used to normalize the results.
-
Human Tumor Xenograft Model
In vivo efficacy of JNJ-7706621 was evaluated in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., A375 melanoma cells) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer JNJ-7706621 or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral administration) according to a defined dosing schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.
-
Conclusion
The initial discovery and preclinical development of JNJ-7706621 have established it as a potent dual inhibitor of CDKs and Aurora kinases with significant anti-tumor activity. The comprehensive in vitro and in vivo studies have elucidated its mechanism of action, demonstrating its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of JNJ-7706621 and other novel cell cycle inhibitors. The promising preclinical data for JNJ-7706621 supported its advancement into further development as a potential cancer therapeutic.
References
JNJ-7706621 CAS number and chemical properties
An In-depth Technical Guide to JNJ-7706621
JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] This compound has been a subject of significant interest in cancer research due to its ability to modulate cell cycle progression and induce apoptosis in various tumor cell lines.[1][2] It selectively blocks the proliferation of tumor cells while being considerably less effective against normal human cells.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to JNJ-7706621.
Chemical and Physical Properties
JNJ-7706621 is chemically known as 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide.[2][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 443797-96-4 | [3][4][5] |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [3][4] |
| Molecular Weight | 394.36 g/mol | [3][6] |
| IUPAC Name | 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide | [3] |
| Appearance | White to off-white solid | [5] |
| SMILES | O=S(C1=CC=C(NC2=NN(C(C3=C(F)C=CC=C3F)=O)C(N)=N2)C=C1)(N)=O | [3][5] |
| Solubility | DMSO: 20 mg/mL; DMF: 30 mg/mL; Ethanol: 20 mg/mL | [4] |
Biological Activity and Inhibitory Profile
JNJ-7706621 is a pan-CDK inhibitor with primary activity against CDK1 and CDK2. It also potently inhibits Aurora kinases A and B.[6] The compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines with IC₅₀ values typically ranging from 112 to 514 nM.[4][6] In contrast, its inhibitory effect on normal cell lines is significantly lower, with IC₅₀ values in the micromolar range (3.67 to 5.42 µM).[6]
| Target | IC₅₀ (nM) | Source |
| CDK1 | 9 | [5][6] |
| CDK2 | 3 | [5] |
| Aurora-A | 11 | [5][6] |
| Aurora-B | 15 | [5] |
| VEGF-R2 | 154-254 | [6] |
| FGF-R2 | 154-254 | [6] |
| GSK3β | 154-254 | [6] |
Mechanism of Action
JNJ-7706621 exerts its biological effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with cell cycle progression at the G1/S and G2/M transitions.[1] At low concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][7]
The inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[1] This dual inhibition of both CDKs and Aurora kinases results in a robust cellular response, including a delay in G1 progression, a G2-M phase arrest, induction of endoreduplication (repeated rounds of DNA synthesis without cell division), and ultimately, apoptosis.[1][6] The apoptotic response has been observed to be independent of the status of p53 or retinoblastoma (Rb) proteins.[1] More recently, JNJ-7706621 has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2), suggesting a potentially novel mechanism of JAK inhibition.[8]
Experimental Protocols
Detailed methodologies for key experiments involving JNJ-7706621 are described below.
CDK1 Kinase Activity Assay
This assay measures the ability of JNJ-7706621 to inhibit the kinase activity of the CDK1/Cyclin B complex.
-
Enzyme and Substrate Preparation : Recombinant human CDK1/cyclin B complex is purified from a baculovirus expression system. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[6]
-
Reaction Setup : The kinase reaction is performed in 96-well streptavidin-coated scintillating microplates. The reaction mixture contains the CDK1/Cyclin B complex, the biotinylated peptide substrate, and varying concentrations of JNJ-7706621.
-
Initiation and Incubation : The reaction is initiated by the addition of ³³P-γ-ATP. The plates are incubated to allow for the phosphorylation of the substrate.[6]
-
Termination and Measurement : The reaction is stopped by washing the plates with a solution of PBS containing 100 mM EDTA. The amount of ³³P incorporated into the immobilized substrate is quantified using a scintillation counter.[6]
-
Data Analysis : The percent inhibition of kinase activity at each JNJ-7706621 concentration is calculated relative to a vehicle control. IC₅₀ values are determined using linear regression analysis.[6]
Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
This method assesses the anti-proliferative effects of JNJ-7706621 by measuring DNA synthesis.
-
Cell Plating : Cancer cells (e.g., HeLa, HCT-116) are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3-8 × 10³ cells per well.[6][9]
-
Compound Treatment : Cells are treated with various concentrations of JNJ-7706621.
-
Radiolabeling : Methyl-¹⁴C-thymidine (0.2 µCi/well) is added to each well.[9]
-
Incubation : The plates are incubated for 24 hours at 37°C to allow for the incorporation of the radiolabeled thymidine into newly synthesized DNA.[6][9]
-
Washing and Measurement : The plate contents are discarded, and the wells are washed twice with PBS. The bottom of the plate is sealed, and the amount of incorporated ¹⁴C-thymidine is quantified using a Packard Top Count scintillation counter.[9]
-
Data Analysis : The results are used to calculate the concentration of JNJ-7706621 that inhibits cell proliferation by 50% (IC₅₀).
Colony Formation Assay
This assay evaluates the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.
-
Cell Plating : HeLa cells are plated at various densities in 90-mm petri dishes.[10]
-
Compound Exposure : The cells are exposed to different concentrations of JNJ-7706621 (e.g., 0-3 µM) for 48 hours.[10][11]
-
Recovery : After the 48-hour treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh, drug-free medium is added.[10][11]
-
Incubation : The plates are incubated for an additional 7 days to allow for colony growth.[10][11]
-
Staining and Counting : Cells are fixed with 95% ethanol and stained with 0.5% crystal violet. Colonies containing more than 50 cells are manually counted.[10]
In Vivo Efficacy
The anti-tumor activity of JNJ-7706621 has been demonstrated in preclinical animal models. In a human tumor xenograft model using A375 melanoma cells in immunodeficient mice, administration of JNJ-7706621 led to significant tumor regression.[3][9] Dosing regimens of 100 mg/kg or 125 mg/kg administered intraperitoneally have shown efficacy.[7][9] Studies have indicated a direct correlation between the total cumulative dose and the observed anti-tumor effect, regardless of the specific intermittent dosing schedule used.[7]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
JNJ-7706621: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent, small molecule, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, critical regulators of the cell cycle.[1][2] Its ability to target both of these kinase families has positioned it as a compound of interest in oncology research, with the potential to overcome resistance mechanisms associated with inhibitors that target a single pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of JNJ-7706621, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Pharmacodynamics
The pharmacodynamic profile of JNJ-7706621 is characterized by its potent inhibition of key cell cycle kinases, leading to cell cycle arrest, apoptosis, and antitumor activity in preclinical models.
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by targeting two key families of serine/threonine kinases that govern cell cycle progression:
-
Cyclin-Dependent Kinases (CDKs): JNJ-7706621 is a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[3] By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, it blocks the transition from G1 to S phase and from G2 to M phase of the cell cycle.[1][2]
-
Aurora Kinases: The compound also potently inhibits Aurora A and Aurora B kinases, which are essential for mitotic spindle formation, chromosome segregation, and cytokinesis.[2][3]
This dual inhibition leads to a multifaceted disruption of the cell division process.
In Vitro Activity
JNJ-7706621 has demonstrated potent inhibitory activity against a panel of kinases and has shown significant anti-proliferative effects across a broad range of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[3] |
| CDK2/Cyclin A | 4[3] |
| Aurora A | 11[3] |
| Aurora B | 15[3] |
Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[4] |
| HCT116 | Colon Carcinoma | 254[4] |
| A375 | Melanoma | 447[4] |
| PC-3 | Prostate Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| MDA-MB-231 | Breast Cancer | 112-514 |
| MES-SA | Uterine Sarcoma | 112-514 |
Note: A range is provided for some cell lines as reported in the literature.[3]
Cellular Effects
Treatment of cancer cells with JNJ-7706621 results in distinct and measurable effects on cell cycle progression and survival.
-
Cell Cycle Arrest: At lower concentrations, JNJ-7706621 induces a delay in progression through the G1 phase and a subsequent arrest at the G2-M transition.[1][2]
-
Endoreduplication: Inhibition of Aurora B kinase by JNJ-7706621 can lead to a failure of cytokinesis, resulting in cells with a DNA content greater than 4N, a phenomenon known as endoreduplication.[1][2]
-
Apoptosis: At higher concentrations, JNJ-7706621 induces cytotoxicity and apoptosis.[1][2]
In Vivo Antitumor Activity
JNJ-7706621 has demonstrated significant antitumor activity in human tumor xenograft models. Intermittent dosing schedules have been shown to be effective in controlling tumor growth.[1][2]
Table 3: In Vivo Antitumor Activity of JNJ-7706621 in a Human Tumor Xenograft Model
| Animal Model | Tumor Type | Dosing Schedule | Route of Administration | Outcome |
| Nude Mice | Human Melanoma (A375) | 100 or 125 mg/kg, various intermittent schedules[5] | Intraperitoneal (i.p.) | Significant tumor growth inhibition |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for JNJ-7706621, such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability in preclinical species, are not extensively reported in publicly available literature. The primary focus of published studies has been on the pharmacodynamic effects and in vivo efficacy. However, the in vivo studies indicate that the compound is administered intraperitoneally as a nanocrystal suspension, suggesting that this formulation is necessary to achieve therapeutic exposures.[5] The lack of oral administration data in these studies may imply challenges with oral bioavailability.
Experimental Protocols
CDK1 Kinase Assay
This assay measures the ability of JNJ-7706621 to inhibit the enzymatic activity of the CDK1/cyclin B complex.
References
- 1. Efficacy and pharmacokinetic/pharmacodynamic evaluation of the Aurora kinase A inhibitor MLN8237 against preclinical models of pediatric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
JNJ-7706621 Cell-Based Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, crucial regulators of cell cycle progression.[1][2][3][4] By dually targeting these kinase families, JNJ-7706621 effectively disrupts cell cycle checkpoints, leading to an arrest in the G2/M phase, and can induce apoptosis in rapidly dividing cancer cells.[1][2] These characteristics make it a compound of significant interest in oncology research. This document provides detailed protocols for assessing the anti-proliferative effects of JNJ-7706621 in a cell-based setting, guidance on data interpretation, and a summary of its activity across various cell lines.
Mechanism of Action: Dual Inhibition of CDK and Aurora Kinases
JNJ-7706621 exerts its anti-proliferative effects by inhibiting key enzymes that govern the cell cycle. It shows potent inhibition of CDK1 and CDK2, which are essential for the G1/S and G2/M transitions.[3][4][5][6] Additionally, it inhibits Aurora A and Aurora B kinases, which play critical roles in centrosome maturation, spindle assembly, and cytokinesis.[7] The simultaneous inhibition of these pathways leads to a robust cell cycle arrest and can trigger programmed cell death.[1][2][7]
Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The anti-proliferative activity of JNJ-7706621 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT-116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| PC3 | Prostate Cancer | 120 |
| DU145 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and the metabolic activity of the cells.[5][6][8][9]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of JNJ-7706621 on cultured cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HCT-116)
-
JNJ-7706621
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 3,000-8,000 cells per well.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of JNJ-7706621 in DMSO.
-
Perform serial dilutions of the JNJ-7706621 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of JNJ-7706621. Include vehicle control wells (medium with the same concentration of DMSO used for the highest JNJ-7706621 concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, until the formazan crystals are completely dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each JNJ-7706621 concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the JNJ-7706621 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, an online IC50 calculator).
-
Alternative Proliferation Assays
While the MTT assay is robust and cost-effective, other methods can also be employed to measure cell proliferation:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.[5][10][11] It is a homogeneous "add-mix-measure" assay known for its high sensitivity and is well-suited for high-throughput screening.[5][10]
-
BrdU (Bromodeoxyuridine) Incorporation Assay: This method detects DNA synthesis by the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[12][13][14] Detection is typically achieved using an anti-BrdU antibody and can be quantified by colorimetric or fluorescent methods.[12][13] This assay provides a more direct measure of DNA replication.
References
- 1. researchhub.com [researchhub.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 11. yph-bio.com [yph-bio.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
Application Notes and Protocols for In Vivo Xenograft Model Studies Using JNJ-7706621
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent, cell-permeable triazole inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, critical regulators of the cell cycle.[1][2] It demonstrates significant anti-proliferative activity against a wide range of human cancer cell lines in vitro and has shown efficacy in preclinical in vivo xenograft models.[1][3] These application notes provide detailed protocols and compiled data for researchers utilizing JNJ-7706621 in in vivo xenograft studies to evaluate its anti-tumor potential. JNJ-7706621's mechanism of action involves the inhibition of CDK1 and CDK2, as well as Aurora A and Aurora B kinases, leading to cell cycle arrest in the G2/M phase, inhibition of histone H3 phosphorylation, and subsequent apoptosis.[1][4][5]
Mechanism of Action: Signaling Pathway
JNJ-7706621 exerts its anti-tumor effects by targeting key regulators of cell division. The diagram below illustrates the signaling pathway affected by JNJ-7706621.
Caption: JNJ-7706621 inhibits CDK1 and Aurora kinases, leading to G2/M cell cycle arrest and apoptosis.
Data Presentation
In Vitro Potency of JNJ-7706621
JNJ-7706621 demonstrates potent inhibitory activity against several key cell cycle kinases.
| Target Kinase | IC₅₀ (nM) |
| CDK1 | 9 |
| CDK2 | 3-4 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from multiple sources.[2][4][6]
In Vitro Anti-proliferative Activity of JNJ-7706621
The compound shows broad anti-proliferative activity across various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | Not specified |
| PC3 | Prostate Cancer | Not specified |
| DU145 | Prostate Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| MES-SA | Uterine Sarcoma | Not specified |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | Not specified |
Data compiled from multiple sources.[2][4][7] Of note, JNJ-7706621 is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro.[1]
Experimental Protocols
General Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for conducting an in vivo xenograft study with JNJ-7706621.
Caption: Standard workflow for an in vivo xenograft study from cell culture to data analysis.
Detailed Protocol for A375 Melanoma Xenograft Model
This protocol is based on established studies demonstrating the efficacy of JNJ-7706621.[6]
1. Animal Model and Husbandry:
-
Species: Nude mice (e.g., NU/J, J:NU, or similar immunocompromised strains).[8]
-
Age/Weight: 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water ad libitum.
2. Cell Culture and Implantation:
-
Cell Line: A375 human melanoma cells.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 mice per group).
4. Formulation and Administration of JNJ-7706621:
-
Formulation: JNJ-7706621 can be formulated as a nanocrystal suspension for intraperitoneal (i.p.) administration.[7][9] For oral (p.o.) administration, appropriate vehicle selection is necessary.
-
Dosing and Schedule:
-
Vehicle Control: Administer the formulation vehicle alone on the same schedule as the treatment groups.
-
Treatment Groups: Intermittent dosing schedules have proven effective and are better tolerated.[1][9]
-
Studies have shown a direct correlation between the total cumulative dose administered and the anti-tumor effect.[1][3]
-
5. Endpoint and Data Collection:
-
Continue treatment and monitoring for a predefined period (e.g., 21-42 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).[8][9]
-
Monitor animal health and body weight throughout the study.
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints (Optional):
-
Tumor weight.
-
Immunohistochemical analysis of tumors for biomarkers (e.g., phospho-histone H3).
-
Pharmacokinetic analysis of plasma and tumor tissue.
-
Western blot analysis of tumor lysates for target proteins.[9]
-
6. Statistical Analysis:
-
Compare tumor volumes between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
JNJ-7706621 has demonstrated significant anti-tumor activity in preclinical xenograft models, supporting its potential as a therapeutic agent. The provided protocols and data serve as a comprehensive resource for researchers designing and executing in vivo studies with this dual CDK and Aurora kinase inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Cell Line Efficacy Studies [jax.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-7706621 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of the dual cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, JNJ-7706621, in murine models. The protocols are compiled from various preclinical studies and are intended to assist in the design and execution of in vivo experiments.
Overview of JNJ-7706621
JNJ-7706621 is a potent small molecule inhibitor of CDKs and Aurora kinases, key regulators of the cell cycle. Its ability to induce cell cycle arrest and apoptosis has made it a compound of interest in oncology research. In preclinical murine models, JNJ-7706621 has demonstrated significant anti-tumor activity, particularly in human tumor xenografts.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of JNJ-7706621 in mice, primarily from studies utilizing human melanoma A375 xenograft models.
Table 1: Dosage and Administration of JNJ-7706621 in Mice
| Parameter | Details | Reference |
| Animal Model | Nude mice (nu/nu) | [1] |
| Tumor Model | Human melanoma A375 cell line-derived xenograft | [2] |
| Dosage Range | 100 - 125 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Vehicle Formulations | - Nanocrystal suspension in 1.5% Pluronic F108- 0.5% methylcellulose with 0.2% Tween 80 in sterile water | [1] |
Table 2: Reported Dosing Schedules and Efficacy in A375 Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Efficacy Outcome | Reference |
| 125 | Once daily (QD) | Significant tumor growth inhibition, but with toxicity | [3] |
| 125 | 7 days on / 7 days off | Equivalent efficacy to 100 mg/kg QD with improved tolerability | [4] |
| 100 | Once daily (QD) | Significant tumor growth inhibition | [4] |
| 100 | 7 days on / 7 days off | Tumor inhibition during dosing, regrowth during off-period | [4] |
Signaling Pathway of JNJ-7706621
JNJ-7706621 exerts its anti-tumor effects by targeting key proteins in the cell cycle. The diagram below illustrates the simplified signaling pathway inhibited by JNJ-7706621.
References
preparing JNJ-7706621 stock solutions for in vitro use
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent and novel cell cycle inhibitor, functioning as a dual inhibitor of both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] It demonstrates high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[3][4][5] This compound selectively blocks the proliferation of various tumor cells and is a valuable tool for research in oncology and cell cycle regulation.[1] In vitro, JNJ-7706621 has been shown to delay G1 progression, arrest cells in the G2-M phase, induce apoptosis, and inhibit colony formation.[1][6] Its mechanism of action, which involves targeting key regulators of mitosis and cell division, makes it a subject of interest for cancer therapy research.[7][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of JNJ-7706621 is provided below.
| Property | Value | Reference |
| Chemical Name | 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide | [2][5] |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [5] |
| Molecular Weight | 394.36 g/mol | [3][5] |
| Appearance | White to Off-White Crystalline Solid | [9] |
| Purity | ≥98% | [5] |
| CAS Number | 443797-96-4 | [5] |
Stock Solution Preparation
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. JNJ-7706621 is sparingly soluble in aqueous solutions and requires an organic solvent for initial reconstitution.
Materials Required
-
JNJ-7706621 powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filter-equipped pipette tips
Protocol for Reconstituting JNJ-7706621
This protocol describes the preparation of a 10 mM DMSO stock solution.
-
Equilibration: Allow the vial of JNJ-7706621 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of JNJ-7706621 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, if you weighed 3.94 mg, add 1 mL of DMSO.
-
Solubilization: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[3][4]
-
Storage: Store the aliquots as recommended in the table below.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 20 - 79 mg/mL | [3][5] |
| DMF | 30 mg/mL | [5] |
| Ethanol | ~3 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Storage and Stability of Stock Solutions
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [3][10] |
| In DMSO at -80°C | 6 - 12 months | [3][4] |
| In DMSO at -20°C | 1 month | [3][4] |
Note: For optimal results, always use freshly prepared working solutions and avoid storing diluted aqueous solutions for extended periods.
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by simultaneously inhibiting two critical families of protein kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1] Inhibition of CDK1 and CDK2 disrupts the G1/S and G2/M checkpoints, while inhibition of Aurora A and B leads to defects in mitotic spindle formation and chromosome segregation.[1][4][11] This dual inhibition ultimately results in cell cycle arrest, endoreduplication, and apoptosis.[1][6]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNJ-7706621 [myskinrecipes.com]
- 10. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Detection of p-Histone H3 Inhibition by JNJ-7706621 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both Aurora kinases and cyclin-dependent kinases (CDKs).[1][2] Aurora kinases, particularly Aurora B, play a crucial role in mitotic progression, and one of their key substrates is Histone H3.[3] Phosphorylation of Histone H3 at serine 10 (p-Histone H3 Ser10) is a well-established marker of mitosis, essential for proper chromosome condensation and segregation.[3] By inhibiting Aurora kinases, JNJ-7706621 effectively reduces the levels of p-Histone H3 (Ser10), leading to defects in mitosis and subsequent cell cycle arrest, primarily at the G2-M phase.[1][2] This mechanism makes JNJ-7706621 a compound of interest in cancer research.
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the dose-dependent inhibition of Histone H3 phosphorylation at Ser10 in cancer cell lines upon treatment with JNJ-7706621.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the comprehensive experimental workflow for the Western blot protocol.
Experimental Protocols
This protocol is optimized for adherent human cancer cell lines such as HeLa or HCT116.
Cell Culture and Treatment
-
Seed cells (e.g., HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Culture cells in complete growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.
-
Prepare a stock solution of JNJ-7706621 in DMSO.
-
Treat the cells with increasing concentrations of JNJ-7706621 (e.g., 0, 0.1, 0.5, 1, 2, 3 µM) for a predetermined time (e.g., 24 hours). Ensure a vehicle control (DMSO only) is included.
-
For a positive control for high p-Histone H3 levels, cells can be synchronized in the G2-M phase using an agent like nocodazole.[4]
Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of protein from each sample into the wells of a 15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
Western Blot Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system, following the manufacturer's protocol. Ensure complete transfer of low molecular weight proteins like Histone H3 (approx. 17 kDa).
Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) (e.g., Rabbit anti-p-Histone H3 (Ser10) mAb) diluted in the blocking buffer. The dilution should be as per the manufacturer's recommendation, and incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagents according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Stripping and Re-probing for Loading Control
-
To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed for a loading control.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps (6.1 - 6.5) using a primary antibody against total Histone H3. Total Histone H3 is an excellent loading control for this experiment as its levels are not expected to change with treatment.
Data Presentation and Expected Results
Treatment of cancer cells with JNJ-7706621 is expected to result in a dose-dependent decrease in the levels of phospho-Histone H3 (Ser10).[2][4] The total Histone H3 levels should remain constant across all treatment conditions. The band intensities can be quantified using densitometry software. The p-Histone H3 signal should be normalized to the total Histone H3 signal for each sample.
Table 1: Quantitative Analysis of p-Histone H3 (Ser10) Levels After JNJ-7706621 Treatment
| JNJ-7706621 (µM) | p-Histone H3 (Ser10) (Normalized Intensity) | Fold Change vs. Control |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.85 |
| 0.5 | 0.40 | 0.40 |
| 1.0 | 0.15 | 0.15 |
| 2.0 | 0.05 | 0.05 |
| 3.0 | <0.01 | <0.01 |
Note: The data presented in Table 1 is representative and illustrates the expected trend based on published findings.[4] Actual values may vary depending on the cell line, treatment duration, and experimental conditions.
Troubleshooting
-
Weak or No p-Histone H3 Signal:
-
Use a positive control (e.g., nocodazole-treated cells) to verify antibody and protocol efficacy.
-
Increase the amount of protein loaded per lane.
-
Optimize the primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize blocking conditions (duration, blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Uneven Loading (Variable Total Histone H3 Signal):
-
Ensure accurate protein quantification before loading.
-
Be meticulous during sample loading to ensure equal volumes.
-
Total Histone H3 is the recommended loading control for this experiment.
-
References
Application Notes and Protocols for Establishing JNJ-7706621 Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically Cyclin-Dependent Kinases (CDK) 1 and 2, and Aurora Kinases A and B.[1][2] Its mechanism of action involves the induction of cell cycle arrest at the G1 and G2-M phases, ultimately leading to apoptosis in cancer cells.[1][3] The development of resistance to such targeted therapies is a significant challenge in oncology. These application notes provide a detailed framework for the establishment and characterization of JNJ-7706621 resistant cancer cell lines, offering a valuable in vitro model to investigate resistance mechanisms and explore novel therapeutic strategies.
Data Presentation
Table 1: Comparative IC50 Values of JNJ-7706621 in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| HCT116 | 254 | [Data to be generated] | [RI = Resistant IC50 / Parental IC50] |
| HeLa | 284 | [Data to be generated] | [RI = Resistant IC50 / Parental IC50] |
| A375 | 447 | [Data to be generated] | [RI = Resistant IC50 / Parental IC50] |
| U937 | [Data to be generated] | [Data to be generated] | [RI = Resistant IC50 / Parental IC50] |
IC50 values for parental cell lines are cited from existing literature.[2] The data for resistant cell lines is hypothetical and will be determined experimentally.
Table 2: Cell Cycle Analysis of Parental and JNJ-7706621 Resistant Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Parental | Vehicle Control | [Data] | [Data] | [Data] |
| JNJ-7706621 (IC50) | [Data] | [Data] | [Data] | |
| Resistant | Vehicle Control | [Data] | [Data] | [Data] |
| JNJ-7706621 (Resistant IC50) | [Data] | [Data] | [Data] |
This table will be populated with data obtained from flow cytometry analysis.
Table 3: Protein Expression and Phosphorylation Status
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Histone H3 (Ser10) | 1.0 | [Data] |
| p-Rb (Ser807/811) | 1.0 | [Data] |
| ABCG2 | 1.0 | [Data] |
| Cyclin B1 | 1.0 | [Data] |
| CDK1 | 1.0 | [Data] |
| Aurora Kinase A | 1.0 | [Data] |
Data to be generated via immunoblotting and normalized to a loading control.
Signaling Pathway and Experimental Workflow
Caption: JNJ-7706621 signaling and resistance.
References
Application Notes & Protocols: Utilizing JNJ-7706621 in Combination with Other Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] By targeting key regulators of the cell cycle, JNJ-7706621 effectively blocks tumor cell proliferation, arrests cells in the G2-M phase, and induces apoptosis.[1][4] Its mechanism of action makes it a compelling candidate for combination therapies, aiming to enhance the efficacy of standard chemotherapeutic agents, overcome drug resistance, and exploit synergistic interactions by targeting multiple nodes of vulnerability in cancer cells. These notes provide an overview of the mechanism, potential combination strategies, and detailed protocols for preclinical evaluation.
Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by inhibiting two critical families of serine/threonine kinases involved in cell cycle progression.[1][5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: JNJ-7706621 potently inhibits CDK1 and CDK2.[6][7] CDK1/Cyclin B is essential for the G2/M transition and entry into mitosis, while CDK2/Cyclin E/A complexes regulate the G1/S transition. Inhibition of these CDKs leads to a delay in progression through the G1 phase and a robust arrest at the G2-M checkpoint.[1]
-
Aurora Kinase Inhibition: The compound also inhibits Aurora A and Aurora B kinases.[3][6] Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[3] Inhibition of Aurora kinases by JNJ-7706621 disrupts mitotic progression, leading to failed cell division, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis.[1][4] This is often evidenced by the inhibition of histone H3 phosphorylation, a direct substrate of Aurora B.[1]
The dual inhibition of both CDKs and Aurora kinases results in a multi-faceted attack on the cell division machinery of cancer cells.
Data Presentation
This table summarizes the in vitro inhibitory activity of JNJ-7706621 against various kinases.
| Kinase Target | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3 - 4 |
| Aurora A | 11 |
| Aurora B | 15 |
| CDK3 | 58 |
| CDK4 | 253 |
| CDK6 | 175 |
| Data compiled from multiple sources.[2][3][6][7] |
This table shows the concentration of JNJ-7706621 required to inhibit the growth of various human cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Melanoma | 447 |
| PC3 | Prostate Cancer | 112 - 514 |
| DU145 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| Data shows activity is independent of p53 or P-glycoprotein status.[1][5][6][7] |
Combination Strategies and Rationale
The potent cell cycle effects of JNJ-7706621 provide a strong rationale for its use in combination with other anticancer agents.
Preclinical studies have shown that JNJ-7706621 can reverse resistance to CD37-targeted RIT (¹⁷⁷Lu-lilotomab satetraxetan) in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines.[8][9]
-
Rationale: Radiation-induced DNA damage causes lymphoma cells to arrest in G2.[8] Subsequent treatment with JNJ-7706621 impairs mitotic entry, progression, and exit by inhibiting CDK1/2 and Aurora A/B.[8] This extended mitotic arrest following radiation damage leads to enhanced cell death and overcomes resistance.[8][9] This suggests a potential strategy for TP53 deficient cancers that are resistant to RIT.[8]
-
Rationale: Mitotic inhibitors like paclitaxel (a taxane) and vincristine (a vinca alkaloid) disrupt the mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest.[10][11][12] JNJ-7706621 also induces mitotic arrest and can override the spindle checkpoint through Aurora kinase inhibition.[4] Combining these agents could lead to a synergistic increase in mitotic catastrophe and apoptosis. The G2/M arrest caused by JNJ-7706621 can also sensitize cells to agents that target mitosis.[10][11]
-
Rationale: S-phase specific agents like cytarabine (AraC) are most effective at killing cells during DNA replication.[13][14] Co-administration with JNJ-7706621, which can delay G1/S progression, might be antagonistic. However, a sequential schedule could be highly synergistic. For example, treatment with cytarabine first would induce DNA damage and replication stress.[14] Subsequent administration of JNJ-7706621 would then trap these damaged cells in the G2/M phase, preventing DNA repair and forcing them into apoptosis.
Experimental Protocols
The following protocols provide a framework for evaluating the combination of JNJ-7706621 with other chemotherapy agents in vitro.
This protocol uses a checkerboard titration to assess whether the combination of JNJ-7706621 and another agent is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
JNJ-7706621 (stock in DMSO)[2]
-
Chemotherapy agent of interest (stock in appropriate solvent)
-
96-well clear bottom, black-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Drug Preparation: Prepare serial dilutions of JNJ-7706621 and the second agent in culture medium at 10x the final desired concentration.
-
Treatment:
-
Create a dose-response matrix. Add 10 µL of 10x JNJ-7706621 dilutions along the y-axis and 10 µL of 10x of the partner drug along the x-axis. Include single-agent and vehicle (DMSO) controls.
-
For sequential dosing, treat with the first drug for a defined period (e.g., 24 hours), then remove the medium, wash, and add a medium containing the second drug.
-
-
Incubation: Incubate plates for 48 to 72 hours.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize data to vehicle-treated controls (100% viability).
-
Calculate IC50 values for each agent alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
This protocol assesses the effect of JNJ-7706621 and its combination partner on cell cycle distribution.[1][4]
Materials:
-
6-well plates
-
Treated cells (from a parallel experiment to Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach ~60-70% confluency at the time of harvest. Treat with JNJ-7706621, the second agent, the combination, and vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer.
-
Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution (Sub-G1, G1, S, G2/M phases).
This protocol measures the levels of key proteins to confirm the mechanism of action in treated cells.
Materials:
-
Treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Treat cells in 6-well or 10 cm plates. After treatment, wash with cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading. Analyze band intensity using software like ImageJ. A decrease in phospho-Histone H3 would confirm Aurora B inhibition, while an increase in cleaved PARP would indicate apoptosis.[1]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of taxanes with radiation: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Association of taxanes and radiotherapy: preclinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The combination of CHK1 inhibitor with G-CSF overrides cytarabine resistance in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-7706621 in the Study of Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, to investigate the intricacies of mitotic spindle formation and cell cycle regulation.
Introduction
JNJ-7706621 is a small molecule inhibitor that targets key regulators of the cell cycle, making it a valuable tool for cancer research and cell biology.[1][2] By potently inhibiting both CDK1/CDK2 and Aurora A/Aurora B kinases, JNJ-7706621 disrupts the normal progression of mitosis, leading to defects in mitotic spindle assembly, chromosome segregation, and cytokinesis.[3][4][5] These characteristics make it an excellent pharmacological tool to dissect the molecular mechanisms underpinning mitotic spindle formation and to explore potential therapeutic strategies targeting cell division.
Data Presentation
Quantitative Kinase Inhibition Profile of JNJ-7706621
The following table summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of purified kinases.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9[3][6] |
| CDK2/cyclin E | 3[3][7] |
| CDK2/cyclin A | 4[7] |
| CDK3/Cyclin E | 58[3] |
| CDK4/cyclin D1 | 253[3][7] |
| CDK6/cyclinD1 | 175[3] |
| Aurora A | 11 [3][6] |
| Aurora B | 15 [3] |
| VEGF-R2 | 154[3][6] |
| FGF-R2 | 226[3] |
| GSK3β | 254[3] |
Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
The table below details the anti-proliferative efficacy of JNJ-7706621 across various human cancer cell lines, demonstrating its broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 284[3][8] |
| HCT116 | Colon Carcinoma | 254[3][8] |
| A375 | Malignant Melanoma | 447[3][8] |
| SK-OV-3 | Ovarian Cancer | - |
| PC-3 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
Note: Specific IC50 values for all listed cell lines were not consistently available across the searched literature, though potent growth inhibition was reported for all.[6]
Mandatory Visualizations
Signaling Pathway of JNJ-7706621 Action
Caption: JNJ-7706621 inhibits CDK1/Cyclin B, Aurora A, and Aurora B kinases, disrupting key mitotic events.
Experimental Workflow for Analyzing Mitotic Defects
Caption: Workflow for studying the effects of JNJ-7706621 on mitotic spindle formation.
Logical Relationship of JNJ-7706621's Mechanism
Caption: The mechanism of JNJ-7706621 leads to distinct, interconnected cellular phenotypes.
Experimental Protocols
Cell Culture and Treatment with JNJ-7706621
Objective: To culture cells and treat them with JNJ-7706621 to observe its effects on cell proliferation and morphology.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
JNJ-7706621 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete growth medium in a humidified incubator.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 50-60% confluency.
-
Prepare working solutions of JNJ-7706621 in complete growth medium from a concentrated stock solution in DMSO. A typical concentration range for inducing mitotic defects is 0.1 to 3 µM.[9][10]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of JNJ-7706621 used.
-
Remove the existing medium from the cells and replace it with the medium containing JNJ-7706621 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48 hours) before proceeding with downstream analysis.
Cell Synchronization for Mitotic Studies
Objective: To enrich the cell population in the G2/M phase of the cell cycle for a more focused analysis of mitotic events. A double thymidine block followed by release into a nocodazole block is a common method.
Materials:
-
Thymidine solution (200 mM stock in water)
-
Nocodazole solution (10 mg/mL stock in DMSO)
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Seed cells to be 20-30% confluent.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Release the block by washing the cells twice with warm PBS and then adding fresh, pre-warmed complete medium.
-
Incubate for 8-9 hours.
-
Add nocodazole to the medium at a final concentration of 50-100 ng/mL.
-
Incubate for 12-14 hours. This will arrest the cells in prometaphase with condensed chromosomes.
-
To observe the effects of JNJ-7706621 on mitotic exit, the nocodazole-arrested cells can be washed and released into a medium containing JNJ-7706621.
Immunofluorescence Staining of Mitotic Spindles
Objective: To visualize the morphology of the mitotic spindle and chromosome alignment following treatment with JNJ-7706621.
Materials:
-
Cells grown on coverslips
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DNA stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Seed and treat cells on sterile glass coverslips in a 24-well plate.
-
After treatment, wash the cells gently with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-α-tubulin, diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the distribution of cells in different phases of the cell cycle after JNJ-7706621 treatment.
Materials:
-
Treated and control cells
-
Trypsin-EDTA
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vitro Aurora Kinase Assay
Objective: To measure the direct inhibitory effect of JNJ-7706621 on the activity of purified Aurora A or Aurora B kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ like systems)
-
Kinase reaction buffer
-
JNJ-7706621 at various concentrations
-
96-well plates
-
Method for detection (e.g., scintillation counter, luminometer)
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate, and the purified Aurora kinase in each well of a 96-well plate.
-
Add JNJ-7706621 at a range of concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the kinase if determining the IC50.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each concentration of JNJ-7706621 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the JNJ-7706621 concentration to determine the IC50 value.
References
- 1. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol [sigmaaldrich.com]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving JNJ-7706621 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of JNJ-7706621 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is JNJ-7706621 difficult to dissolve for in vivo experiments?
A1: JNJ-7706621 is a potent inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs)[1][2][3]. Like many kinase inhibitors, its chemical structure is designed to bind to the hydrophobic ATP-binding pocket of kinases, rendering the molecule lipophilic (fat-soluble) and consequently poorly soluble in aqueous solutions[4][5][6]. This inherent low aqueous solubility presents a significant hurdle for achieving the desired concentrations for in vivo administration.
Q2: What are the reported solubility specifications for JNJ-7706621 in common laboratory solvents?
A2: The solubility of JNJ-7706621 varies significantly across different solvents. It is practically insoluble in water but shows good solubility in organic solvents like DMSO. Below is a summary of its reported solubility:
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (139.47 mM) | [2] |
| 79 mg/mL (200.32 mM) | [7] | |
| 20 mg/mL | [8] | |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [2][7] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [2][7] |
| 20 mg/mL | [8] | |
| DMF | 30 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Note: Sonication and gentle warming may be required to achieve complete dissolution in organic solvents. Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[7]
Q3: My JNJ-7706621 precipitates out of solution when I dilute my DMSO stock with an aqueous buffer for my in vivo formulation. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To troubleshoot this, consider the following strategies:
-
Use a co-solvent system: Employ a mixture of solvents to create a more hospitable environment for the drug. A commonly used formulation for JNJ-7706621 is a vehicle containing DMSO, PEG300, Tween 80, and saline.
-
Incorporate surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution by forming micelles that encapsulate the hydrophobic drug molecules.
-
Prepare a suspension: If solubilization is not fully achievable at the desired concentration, preparing a uniform and stable suspension is a viable alternative for oral or intraperitoneal administration.
-
Consider alternative formulation technologies: For more advanced applications, technologies like lipid-based formulations, polymeric micelles, or nanoparticles can significantly enhance solubility and bioavailability.
Troubleshooting Guide: In Vivo Formulation Strategies
This section provides detailed protocols for preparing JNJ-7706621 formulations for in vivo studies.
Strategy 1: Co-Solvent Formulation for Solubilization
This approach is suitable for achieving a clear solution for administration, often used for intravenous, intraperitoneal, or oral routes.
Quantitative Data: Example Co-Solvent Formulation
| Component | Percentage | Concentration | Purpose |
| DMSO | 10% | - | Primary solvent |
| PEG300 | 40% | - | Co-solvent, viscosity enhancer |
| Tween 80 | 5% | - | Surfactant, emulsifier |
| Saline (0.9% NaCl) | 45% | - | Aqueous vehicle |
| JNJ-7706621 | - | 2 mg/mL (5.07 mM) | Final Concentration |
Reference:[2]
Experimental Protocol: Preparation of Co-Solvent Formulation
-
Prepare the Vehicle:
-
In a sterile container, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Mix thoroughly until a homogenous solution is formed. Gentle warming (to 37°C) may be applied if necessary.
-
-
Dissolve JNJ-7706621:
-
Weigh the required amount of JNJ-7706621 powder.
-
Add the JNJ-7706621 powder to the pre-mixed vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained.
-
-
Final Dilution:
-
Slowly add the saline to the drug solution while continuously mixing to reach the final desired volume.
-
It is crucial to add the aqueous component last and gradually to prevent precipitation.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
The formulation should be prepared fresh before each use.
-
Strategy 2: Suspension Formulation for Oral Administration
When high doses are required that exceed the solubility limits of co-solvent systems, a suspension is a practical alternative.
Quantitative Data: Example Suspension Formulation
| Component | Concentration | Purpose |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Polysorbate 80 (Tween 80) | 0.1% (v/v) | Wetting agent, surfactant |
| Sterile Water | q.s. | Vehicle |
| JNJ-7706621 | Variable (e.g., 10 mg/mL) | Final Concentration |
Reference: Based on formulations for similar poorly soluble compounds and in vivo studies with JNJ-7706621.[2][7]
Experimental Protocol: Preparation of Suspension Formulation
-
Prepare the Vehicle:
-
Heat a portion of the sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining cold water to bring the solution to the final volume and cool it down, which will allow the methylcellulose to fully hydrate and form a viscous solution.
-
Add Polysorbate 80 and mix until fully dissolved.
-
-
Prepare the Drug Slurry:
-
Weigh the required amount of JNJ-7706621 powder.
-
In a separate container, add a small amount of the prepared vehicle to the JNJ-7706621 powder to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles and prevent clumping.
-
-
Final Suspension:
-
Gradually add the remaining vehicle to the drug paste while continuously stirring or homogenizing.
-
Maintain stirring for a sufficient time to ensure a uniform suspension.
-
-
Administration:
-
Always ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
-
Advanced Strategies
For studies requiring improved bioavailability or intravenous administration of higher concentrations, more advanced formulation approaches may be necessary.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Nanoparticle and Micelle Formulations: Encapsulating JNJ-7706621 into polymeric nanoparticles or micelles has been shown to increase its solubility and allow for intravenous administration. One study reported that the solubility of JNJ-7706621 was increased from 0.017 mg/mL in water to 6.7 mg/mL in a 10% PEG-p(CL-co-TMC) polymeric micelle solution[9].
These advanced techniques typically require specialized equipment and expertise in formulation science.
References
- 1. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
Technical Support Center: Overcoming JNJ-7706621 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual CDK and Aurora kinase inhibitor, JNJ-7706621.
Troubleshooting Guides
This section offers solutions to specific experimental issues in a question-and-answer format, complete with detailed experimental protocols.
Issue 1: Decreased Sensitivity to JNJ-7706621 in Cancer Cell Lines
Question: My cancer cell line, which was initially sensitive to JNJ-7706621, now shows reduced responsiveness, characterized by a higher IC50 value. What are the potential causes and how can I investigate this?
Answer: A common reason for decreased sensitivity to JNJ-7706621 is the development of acquired resistance. One of the primary, documented mechanisms of resistance to JNJ-7706621 is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[1] This protein functions as a drug efflux pump, actively removing JNJ-7706621 from the cell, thereby reducing its intracellular concentration and efficacy.
To investigate this, you can perform the following experiments:
-
Confirm Resistance with a Cell Viability Assay: Quantify the change in IC50 in your cell line compared to the parental, sensitive line.
-
Assess ABCG2 Expression: Measure the mRNA and protein levels of ABCG2 in both sensitive and resistant cells.
-
Functionally Validate ABCG2-Mediated Efflux: Use an ABCG2 inhibitor to see if it restores sensitivity to JNJ-7706621.
Experimental Protocols:
-
Cell Viability (MTT) Assay:
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of JNJ-7706621 for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
-
Western Blot for ABCG2 Expression:
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
ABCG2 Inhibition Assay:
-
Co-treatment: Treat the resistant cells with the same serial dilution of JNJ-7706621, both in the presence and absence of a fixed, non-toxic concentration of an ABCG2 inhibitor (e.g., Ko143 or Fumitremorgin C).
-
Cell Viability Measurement: Perform an MTT assay as described above.
-
Analysis: Compare the IC50 values of JNJ-7706621 with and without the ABCG2 inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates that ABCG2 is a key factor in the observed resistance.
-
Data Presentation:
| Cell Line | Treatment | IC50 (nM) of JNJ-7706621 | Fold Resistance |
| Parental | JNJ-7706621 | [Insert experimental value] | 1 |
| Resistant | JNJ-7706621 | [Insert experimental value] | [Calculate based on IC50s] |
| Resistant | JNJ-7706621 + ABCG2 Inhibitor | [Insert experimental value] | [Calculate based on IC50s] |
Issue 2: Unexpected Cell Cycle Profile After JNJ-7706621 Treatment
Question: I'm treating my cells with JNJ-7706621, but I'm not observing the expected G2/M arrest. Instead, a significant portion of the cells appears to be in other phases of the cell cycle. Why might this be happening?
Answer: While JNJ-7706621 is known to induce G2/M arrest, several factors could lead to a different cell cycle profile:
-
Drug Concentration: The concentration of JNJ-7706621 can influence its effect. At lower concentrations, it may slow cell growth rather than inducing a strong G2/M block.[2]
-
Cell Line Specificity: The genetic background of your cell line can affect its response. For instance, alterations in cell cycle checkpoint proteins could modify the outcome of CDK and Aurora kinase inhibition.
-
Development of Resistance: As discussed in Issue 1, resistance mechanisms can emerge. For CDK inhibitors, alternative mechanisms beyond drug efflux can include mutations in the drug target (CDK1/2) or upregulation of bypass signaling pathways.[3][4]
To troubleshoot this, consider the following:
-
Titrate JNJ-7706621 Concentration: Perform a dose-response experiment and analyze the cell cycle at various concentrations.
-
Time-Course Experiment: Analyze the cell cycle at different time points after treatment to capture the dynamics of the response.
-
Investigate Alternative Resistance Mechanisms: If ABCG2 overexpression is ruled out, consider sequencing the CDK1 and CDK2 genes for mutations or examining the expression and activity of related cell cycle proteins.
Experimental Protocol:
-
Flow Cytometry for Cell Cycle Analysis:
-
Cell Preparation: Treat cells with the desired concentrations of JNJ-7706621 for the specified duration. Harvest both treated and control cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: JNJ-7706621 inhibits CDK1/2 and Aurora A/B kinases.
Caption: A logical workflow for investigating JNJ-7706621 resistance.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of JNJ-7706621?
-
Q2: Are there known mechanisms of acquired resistance to JNJ-7706621?
-
A2: Yes, the most well-documented mechanism is the overexpression of the ABCG2 drug efflux pump, which actively transports JNJ-7706621 out of the cell. While less specific to JNJ-7706621, other potential mechanisms for CDK inhibitor resistance include mutations in the target kinases (CDK1/2) that prevent drug binding, or the activation of bypass signaling pathways that circumvent the need for CDK1/2 activity for cell cycle progression.[3][4]
-
-
Q3: Can JNJ-7706621 be used in combination with other therapies?
-
A3: Preclinical studies have shown that JNJ-7706621 can be effective in combination therapies. For instance, it has been shown to reverse resistance to CD37-targeted radioimmunotherapy in lymphoma cell lines.[5][6] This suggests that its ability to induce cell cycle arrest can synergize with other anti-cancer agents.
-
-
Q4: How can I generate a JNJ-7706621-resistant cell line for my studies?
-
A4: A common method is through continuous exposure to escalating concentrations of the drug.[7][8][9][10]
-
Determine the initial IC50 of JNJ-7706621 in your parental cell line.
-
Culture the cells in a medium containing JNJ-7706621 at a concentration below the IC50.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of JNJ-7706621 in the culture medium.
-
Repeat this process over several months until the cells can tolerate significantly higher concentrations of the drug compared to the parental line.
-
Periodically test the IC50 to monitor the development of resistance.
-
-
-
Q5: What are some commercially available inhibitors of ABCG2 that can be used in my experiments?
-
A5: Several inhibitors of ABCG2 are available for research purposes. Some commonly used ones include Ko143, Fumitremorgin C (FTC), and Elacridar (GF120918).[11][12][13] It is important to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line before conducting co-treatment experiments.
-
References
- 1. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
Technical Support Center: Optimizing JNJ-7706621 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621. Our goal is to help you optimize your experimental conditions for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for JNJ-7706621 in a cell-based IC50 assay?
A1: For initial experiments, a wide concentration range is recommended to capture the full dose-response curve. Based on published data, a starting range of 1 nM to 10 µM is advisable for most cancer cell lines.[1] JNJ-7706621 has shown potent anti-proliferative activity in various human cancer cell lines with IC50 values typically ranging from 112 to 514 nM.[1][2][3] For biochemical assays targeting specific kinases, the concentration range might need to be adjusted based on the target's sensitivity.
Q2: My IC50 value for JNJ-7706621 is significantly different from the published values. What are the potential reasons?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to JNJ-7706621 due to differences in the expression levels of its targets (CDKs and Aurora kinases) and the status of other cellular factors like p53 or P-glycoprotein.[1]
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the culture medium, and the duration of drug incubation can all influence the apparent IC50 value.[4]
-
Assay Method: The type of cell viability assay used (e.g., MTT, CellTiter-Glo®, [¹⁴C]-thymidine incorporation) can yield different IC50 values as they measure different cellular parameters.
-
Compound Solubility and Stability: Ensure that JNJ-7706621 is fully dissolved in your stock solution and that the final concentration in the assay medium does not exceed its solubility limit, which could lead to precipitation and inaccurate results. It is soluble in DMSO.[5][6]
-
Data Analysis: The method used for curve fitting and IC50 calculation can also contribute to variability.[7]
Q3: I am observing a very shallow or incomplete dose-response curve. What should I do?
A3: A shallow or incomplete curve may indicate several issues:
-
Inappropriate Concentration Range: The concentration range tested might be too narrow or not centered around the IC50. Try extending the concentration range in both directions.
-
Compound Precipitation: At higher concentrations, JNJ-7706621 might be precipitating out of solution. Visually inspect the wells for any precipitate. Consider preparing fresh dilutions and ensuring the final DMSO concentration is consistent and low across all wells.
-
Cell Seeding Density: If the cell density is too high, the inhibitory effect of the compound may be masked. Optimize the cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubation Time: The incubation time may be too short for the compound to exert its full effect. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours). However, be aware that IC50 values can be time-dependent.[4]
Q4: How should I prepare the stock solution of JNJ-7706621?
A4: JNJ-7706621 is soluble in DMSO.[5][6] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
Q5: What are the key differences between a cell-based proliferation assay and a biochemical kinase assay for determining the IC50 of JNJ-7706621?
A5:
-
Cell-Based Proliferation Assay: This type of assay measures the overall effect of JNJ-7706621 on cell growth and viability. It provides a more physiologically relevant IC50 value as it accounts for factors like cell permeability, metabolism, and engagement of the drug with its targets in a cellular context.
-
Biochemical Kinase Assay: This is a cell-free assay that measures the direct inhibitory effect of JNJ-7706621 on the activity of a purified kinase (e.g., CDK1, Aurora A). It is useful for determining the compound's potency against a specific molecular target without the complexities of a cellular environment. IC50 values from biochemical assays are often lower than those from cell-based assays.
Data Presentation
Table 1: Reported IC50 Values of JNJ-7706621 in Biochemical Assays
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3 |
| Aurora-A | 11 |
| Aurora-B | 15 |
| CDK3 | 58 |
| CDK4 | 253 |
| CDK6 | 175 |
| VEGF-R2 | 154-254 |
| FGF-R2 | 154-254 |
| GSK3β | 154-254 |
Data compiled from multiple sources.[1][2][3][5][6]
Table 2: Reported IC50 Values of JNJ-7706621 in Cell-Based Proliferation Assays
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| PC-3 | Prostate Adenocarcinoma | 120 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
| MDA-MB-231 | Breast Cancer | 112-514 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay for IC50 Determination ([¹⁴C]-Thymidine Incorporation)
This protocol is adapted from methods used to characterize JNJ-7706621.[1]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
JNJ-7706621
-
Anhydrous DMSO
-
96-well tissue culture plates
-
[¹⁴C]-methyl-thymidine
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of JNJ-7706621 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Add 1 µL of the diluted JNJ-7706621 or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate for an additional 24 hours.
-
-
[¹⁴C]-Thymidine Labeling:
-
Add 0.2 µCi/well of [¹⁴C]-methyl-thymidine to each well.
-
Incubate for another 24 hours at 37°C.
-
-
Harvesting and Measurement:
-
Discard the contents of the plate and wash the cells twice with 200 µL of PBS.
-
Add 200 µL of PBS to each well.
-
Seal the plate and quantify the incorporation of [¹⁴C]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each JNJ-7706621 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the JNJ-7706621 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for a radiometric kinase assay.
Materials:
-
Purified active kinase (e.g., CDK1/Cyclin B, Aurora A)
-
Kinase-specific peptide substrate
-
JNJ-7706621
-
Anhydrous DMSO
-
Kinase reaction buffer
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of JNJ-7706621 in DMSO.
-
Perform serial dilutions in the kinase reaction buffer to achieve a range of concentrations.
-
-
Kinase Reaction:
-
In a microplate or microcentrifuge tubes, combine the kinase reaction buffer, the purified kinase, and the peptide substrate.
-
Add the diluted JNJ-7706621 or vehicle control to the corresponding reactions.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each JNJ-7706621 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the JNJ-7706621 concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: JNJ-7706621 signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in JNJ-7706621 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, JNJ-7706621.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q1: We are observing significant variability in the IC50 value of JNJ-7706621 between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Compound Solubility: JNJ-7706621 has poor aqueous solubility.[1] Inconsistent dissolution of your stock solution or precipitation in the culture medium can lead to variations in the effective concentration. Always use fresh, high-quality DMSO for stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] When diluting into aqueous media, do so stepwise and vortex to minimize precipitation.
-
Cell Seeding Density: The number of cells seeded per well can significantly affect the calculated IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to use a consistent and optimized cell seeding density for all experiments.
-
Incubation Time: The duration of drug exposure is critical. An IC50 value determined after 24 hours of treatment will likely differ from one determined after 48 or 72 hours.[3] Standardize the incubation time across all comparative experiments.
-
Cell Line Health and Passage Number: The health, confluency, and passage number of your cell line can influence its sensitivity to inhibitors. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number to avoid genetic drift.
-
Assay Type: Different cell viability assays measure different endpoints (e.g., metabolic activity for MTT, membrane integrity for trypan blue). This can result in different IC50 values.[4] Ensure you are using the same assay for all comparable experiments.
Issue 2: Unexpected Cell Cycle Profiles
Q2: We are not observing the expected G2/M arrest after treating our cells with JNJ-7706621. What could be wrong?
A: JNJ-7706621 is known to cause a delay in G1 progression and a G2/M arrest.[5][6] If you are not observing this phenotype, consider the following:
-
Concentration and Timing: The effects of JNJ-7706621 are concentration and time-dependent. At lower concentrations, it may only slow cell growth, while higher concentrations are needed to induce a robust G2/M arrest and cytotoxicity.[5][7] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Synchronization: The cell cycle effects are most clearly observed in synchronized cell populations. If you are using an asynchronous population, the G2/M peak may be less pronounced.
-
Endoreduplication: Inhibition of Aurora kinases by JNJ-7706621 can lead to endoreduplication (cells with >4N DNA content), which can complicate cell cycle profile interpretation.[6][8] Ensure your flow cytometry gating strategy can identify these populations.
-
Cell Line-Specific Differences: The response to CDK and Aurora kinase inhibition can vary between cell lines due to differences in their genetic background and cell cycle checkpoint integrity.
Issue 3: Off-Target Effects and Data Interpretation
Q3: We are seeing effects in our cells that are not explained by CDK and Aurora kinase inhibition. What are the known off-target effects of JNJ-7706621?
A: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it has been shown to inhibit other kinases at higher concentrations. Known off-target effects include inhibition of VEGF-R2, FGF-R2, and GSK3β, with IC50 values in the 154-254 nM range. More recently, it has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2).[9] If your experimental results are inconsistent with the known on-target effects, consider if these off-target activities could be playing a role, especially if using high concentrations of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[10] |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| Aurora A | 11[10] |
| Aurora B | 15[10] |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 112 - 284[11] |
| HCT-116 | Colon Carcinoma | 112 - 254[11] |
| A375 | Melanoma | 112 - 514 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Adenocarcinoma | 112 - 514 |
| DU145 | Prostate Carcinoma | 112 - 514 |
| MDA-MB-231 | Breast Adenocarcinoma | 112 - 514 |
| MRC-5 (Normal) | Lung Fibroblast | 3,670 - 5,420 |
| HASMC (Normal) | Aortic Smooth Muscle | 3,670 - 5,420 |
| HUVEC (Normal) | Umbilical Vein Endothelial | 3,670 - 5,420 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (CDK1/Cyclin B)
This protocol is adapted for a generic in vitro kinase assay to determine the inhibitory activity of JNJ-7706621.
Materials:
-
Recombinant human CDK1/Cyclin B complex
-
Histone H1 peptide substrate
-
JNJ-7706621 (dissolved in 100% DMSO)
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit
-
96-well plates (e.g., streptavidin-coated for radiolabeled assays)
Procedure:
-
Prepare Serial Dilutions: Prepare serial dilutions of JNJ-7706621 in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the CDK1/Cyclin B enzyme, the histone H1 substrate, and the serially diluted JNJ-7706621 or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if applicable) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Radiolabeled method: Terminate the reaction by washing with PBS containing EDTA. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence method (ADP-Glo™): Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP and measure luminescence.[12]
-
-
Data Analysis: Calculate the percent inhibition for each JNJ-7706621 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the JNJ-7706621 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 value of JNJ-7706621 on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of JNJ-7706621 in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.[13][14]
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with JNJ-7706621.
Materials:
-
Cells treated with JNJ-7706621 or vehicle control
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[10]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, trypsinize and collect. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10]
-
Incubation: Incubate the cells on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 400 µL of PI staining solution.[10]
-
Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase.
Visualizations
Caption: JNJ-7706621 inhibits key cell cycle kinases.
Caption: Workflow for determining the IC50 of JNJ-7706621.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
minimizing off-target effects of JNJ-7706621 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of JNJ-7706621 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with JNJ-7706621, offering potential causes and solutions.
Issue 1: Higher than expected cytotoxicity at concentrations that should primarily inhibit target kinases.
-
Potential Cause 1: Off-target kinase inhibition.
-
Solution: JNJ-7706621 is known to inhibit other kinases at higher concentrations, such as VEGFR2, FGFR2, and GSK3β.[1][2] Review the selectivity profile of JNJ-7706621 (see Table 1) and consider if off-target inhibition of a kinase crucial for your cell line's survival is a possibility. Perform a dose-response curve and use the lowest effective concentration to maximize selectivity.
-
-
Potential Cause 2: On-target toxicity in a highly sensitive cell line.
-
Solution: The dual inhibition of CDK1/2 and Aurora A/B is a potent combination that can lead to significant cell cycle disruption and apoptosis.[3] The observed cytotoxicity may be an intended on-target effect. To confirm, use a rescue experiment by overexpressing a drug-resistant mutant of CDK1 or Aurora B, if available.
-
-
Potential Cause 3: Compound solubility issues.
-
Solution: Poor solubility can lead to compound precipitation and non-specific cellular stress. Ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) and does not affect cell viability on its own. Always include a vehicle-only control in your experiments.
-
Issue 2: Observed cellular phenotype is inconsistent with known effects of CDK and Aurora kinase inhibition.
-
Potential Cause 1: Dominant off-target effect.
-
Solution: JNJ-7706621 has been reported to bind to the pseudokinase domain of JAK2.[4] If your cell line is sensitive to JAK/STAT pathway modulation, this could lead to unexpected phenotypes.[5][6][7][8] Assess the phosphorylation status of key STAT proteins (e.g., pSTAT3, pSTAT5) via Western blot to determine if this pathway is being affected.
-
-
Potential Cause 2: Paradoxical pathway activation.
-
Solution: In some contexts, kinase inhibitors can lead to the paradoxical activation of signaling pathways. While not specifically documented for JNJ-7706621, this is a known phenomenon with other kinase inhibitors. Consider performing a phosphoproteomic screen to identify any unexpectedly upregulated pathways.
-
-
Potential Cause 3: Cell line-specific context.
-
Solution: The genetic and epigenetic background of your cell line can significantly influence its response to a kinase inhibitor. Compare your results with published data for JNJ-7706621 in different cell lines.[1][2] Consider testing the compound in a panel of cell lines to understand the breadth of its effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of JNJ-7706621?
A1: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. Its primary targets are CDK1, CDK2, Aurora A, and Aurora B.[1][2][9]
Q2: What are the known off-targets of JNJ-7706621?
A2: JNJ-7706621 has been shown to inhibit other kinases with lower potency. These include CDK3, CDK4, CDK6, VEGFR2, FGFR2, and GSK3β.[1][2] It has also been reported to bind to the pseudokinase domain of JAK2.[4] For a summary of inhibitory concentrations, please refer to Table 1.
Q3: How can I distinguish between on-target and off-target effects of JNJ-7706621 in my experiments?
A3: A multi-pronged approach is recommended:
-
Dose-response analysis: Use a range of concentrations. On-target effects should manifest at lower concentrations consistent with the IC50 values for CDK1/2 and Aurora A/B, while off-target effects will likely require higher concentrations.
-
Phenotypic comparison: Compare the observed phenotype with the known consequences of inhibiting the target kinases. For example, CDK1/2 inhibition is associated with G1/S and G2/M arrest, while Aurora B inhibition leads to defects in chromosome segregation and cytokinesis, often resulting in polyploidy.[10][11][12]
-
Biochemical validation: Use techniques like Western blotting to confirm the inhibition of downstream targets of CDKs (e.g., phosphorylation of Retinoblastoma protein, p-Rb) and Aurora kinases (e.g., phosphorylation of Histone H3, p-H3).[3]
-
Use of structurally distinct inhibitors: If possible, use another inhibitor with a different chemical scaffold that targets the same kinases to see if it recapitulates the observed phenotype.
-
Genetic approaches: Use siRNA or CRISPR to knockdown the expression of the intended targets and see if it phenocopies the effects of JNJ-7706621.
Q4: What is a typical working concentration for JNJ-7706621 in cell culture?
A4: The effective concentration of JNJ-7706621 can vary depending on the cell line. In many cancer cell lines, IC50 values for growth inhibition range from 112 to 514 nM.[1] A common concentration range for observing on-target effects such as cell cycle arrest and apoptosis is 0.5 to 3 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How can I assess the selectivity of JNJ-7706621 in my system?
A5: To obtain a broad view of the selectivity of JNJ-7706621, a kinome-wide profiling assay such as KINOMEscan® is recommended.[4] This type of assay screens the compound against a large panel of kinases to identify unintended targets.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 against a Panel of Kinases
| Target Kinase | IC50 (nM) |
| Primary Targets | |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| Off-Targets | |
| CDK3/cyclin E | 58 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| VEGFR2 | 154 |
| FGFR2 | 226 |
| GSK3β | 254 |
Data compiled from multiple sources.[1][2][9][13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of JNJ-7706621 in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment and Lysis: Plate cells and treat with JNJ-7706621 at the desired concentrations and time points. Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
On-target markers: p-Rb (Ser807/811), total Rb, p-Histone H3 (Ser10), total Histone H3.
-
Off-target markers: p-STAT3 (Tyr705), total STAT3.
-
Loading control: GAPDH or β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with JNJ-7706621 at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Seed cells in a 96-well plate and treat with JNJ-7706621 for the desired time.
-
Assay Reagent Addition: Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.[14]
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a viability assay performed in parallel.
Visualizations
Caption: JNJ-7706621 primary and off-target signaling pathways.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Caption: Logical relationships between observations, causes, and actions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 7. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-head comparison of the impact of Aurora A, Aurora B, Repp86, CDK1, CDK2 and Ki67 expression in two of the most relevant gynaecological tumor entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thomassci.com [thomassci.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
stability of JNJ-7706621 in DMSO at -20°C
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the dual Aurora kinase and CDK inhibitor, JNJ-7706621.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for JNJ-7706621 stock solutions in DMSO?
A: The stability of JNJ-7706621 in DMSO is subject to variation based on the supplier and storage temperature. For maximal stability, storing aliquots at -80°C is recommended. Storage at -20°C is also possible, but the duration is less consistent across suppliers. To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]
Q2: Why is there conflicting information on the stability of JNJ-7706621 at -20°C?
A: Differences in reported stability times can arise from variations in the purity of the compound, the quality and water content of the DMSO used, and the specific conditions of the stability studies conducted by different manufacturers. Always refer to the datasheet provided with your specific lot of the compound and, when in doubt, follow the most conservative storage guideline.
Q3: What is the primary mechanism of action for JNJ-7706621?
A: JNJ-7706621 is a potent, dual inhibitor of Aurora kinases (A and B) and Cyclin-Dependent Kinases (CDKs), with the highest potency for CDK1 and CDK2.[2][3] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can delay progression through the G1 phase and arrest cells in the G2/M phase.[4] This disruption of the cell cycle can lead to downstream effects such as endoreduplication and apoptosis.[1][4]
Q4: What are the typical signs of JNJ-7706621 degradation?
A: Visual signs of degradation in a DMSO stock solution can include color change or the appearance of precipitates that do not redissolve upon warming. Experimentally, degradation may manifest as a loss of potency, leading to reduced efficacy in cellular or biochemical assays and inconsistent results between experiments.
Data Presentation
Storage Stability in DMSO
Quantitative data from various suppliers regarding the storage stability of JNJ-7706621 in DMSO solution is summarized below.
| Supplier | Storage Temperature | Recommended Stability |
| Sigma-Aldrich | -20°C | Up to 6 months |
| Selleck Chemicals | -20°C | 1 month[1] |
| -80°C | 1 year[1] | |
| MedChemExpress | -20°C | 1 month[2] |
| -80°C | 6 months[2] | |
| APExBIO | Below -20°C | "Several months"[5] |
| TargetMol | -80°C | 1 year[6] |
Recommendation: Due to the variability in reported stability at -20°C, it is advisable to limit storage at this temperature to 1 month . For long-term storage, aliquoting and freezing at -80°C is the preferred method.
In Vitro Inhibitory Activity (IC₅₀)
JNJ-7706621 is a potent inhibitor of several key cell cycle kinases.
| Target Kinase | IC₅₀ (nM) |
| CDK2/Cyclin E | 3[1] |
| CDK2/Cyclin A | 4[1] |
| CDK1/Cyclin B | 9[1] |
| Aurora A | 11[1][2] |
| Aurora B | 15[1][2] |
Troubleshooting Guides
Issue 1: Precipitate observed in thawed stock solution.
-
Possible Cause 1: Poor Solubility. The compound may have come out of solution during freezing.
-
Possible Cause 2: Solvent Quality. DMSO is hygroscopic; absorbed water can reduce the solubility of the compound.[1]
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[1] Store DMSO properly to prevent water absorption.
-
Issue 2: Inconsistent or reduced activity in experiments.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage or excessive freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions from powder. If using a previously prepared stock, qualify its performance against a new, validated lot. Refer to the workflow diagram below for guidance on checking stock stability.
-
-
Possible Cause 2: Experimental Conditions. The final concentration of DMSO in the assay medium may be too high, leading to cellular stress or altered compound activity.
-
Solution: Ensure the final concentration of DMSO in your cell culture or assay buffer is kept low (typically ≤0.1%) and is consistent across all experimental and control groups.
-
Mandatory Visualizations
Signaling Pathway Inhibition by JNJ-7706621
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
JNJ-7706621 cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of JNJ-7706621 in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-7706621's cytotoxic effects?
A1: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Specifically, it shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[4][5] By inhibiting these kinases, JNJ-7706621 disrupts cell cycle regulation, leading to cell cycle arrest, primarily in the G2-M phase, and subsequent apoptosis (programmed cell death).[1][2] Inhibition of Aurora kinases can also lead to endoreduplication, a process where cells replicate their DNA without dividing.[1][2]
Q2: How does the cytotoxicity of JNJ-7706621 differ between normal and cancer cells?
A2: JNJ-7706621 exhibits selective cytotoxicity, being significantly more potent against a wide range of human cancer cell lines than normal human cells.[1][2][3] Studies have shown that it is approximately 10-fold less effective at inhibiting the growth of normal human cells in vitro.[1][2][3] This selectivity is a key therapeutic advantage, suggesting a wider therapeutic window for oncology applications.
Q3: What are the typical IC50 values for JNJ-7706621 in various cell lines?
A3: The IC50 values for JNJ-7706621 are in the nanomolar range for most cancer cell lines, while they are in the micromolar range for normal cell lines, highlighting its selectivity. Please refer to the data presentation section for a detailed table of IC50 values.
Q4: What are the observed cellular effects of JNJ-7706621 treatment in cancer cells?
A4: Treatment of human cancer cells with JNJ-7706621 leads to several key cellular effects:
-
Inhibition of cell proliferation: At lower concentrations, it slows cell growth, while at higher concentrations, it is cytotoxic.[1][2]
-
Cell cycle arrest: The compound causes a delay in G1 progression and a robust arrest at the G2-M phase of the cell cycle.[1][2]
-
Induction of apoptosis: JNJ-7706621 activates the apoptotic pathway in cancer cells.[1][2]
-
Inhibition of colony formation: It reduces the ability of cancer cells to form colonies, indicating a long-term effect on cell viability.[1][2]
-
Endoreduplication: Due to its inhibition of Aurora kinases, JNJ-7706621 can induce endoreduplication.[1][2]
Q5: Is the cytotoxic effect of JNJ-7706621 dependent on the p53 or retinoblastoma (Rb) status of the cancer cells?
A5: No, the growth-inhibitory effects of JNJ-7706621 have been shown to be independent of the p53 or retinoblastoma (Rb) status of the cancer cells.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our cancer cell line.
-
Possible Cause 1: Cell Culture Conditions. Ensure that cell lines are healthy, within a low passage number, and free from mycoplasma contamination. Variations in cell density at the time of seeding can also significantly impact results.
-
Troubleshooting Step 1: Standardize your cell seeding protocol. We recommend seeding cells and allowing them to adhere and enter the exponential growth phase for 24 hours before adding JNJ-7706621.[5]
-
Possible Cause 2: Compound Stability. JNJ-7706621, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Step 2: Aliquot the JNJ-7706621 stock solution upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
-
Possible Cause 3: Assay Method. Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT vs. membrane integrity in trypan blue).
-
Troubleshooting Step 3: Be consistent with your chosen assay method. For a comprehensive analysis, consider using multiple assays that measure different aspects of cell viability.
Issue 2: High cytotoxicity observed in normal cell lines.
-
Possible Cause 1: High Compound Concentration. While JNJ-7706621 is selective, at very high concentrations, it can induce toxicity in normal cells.
-
Troubleshooting Step 1: Perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and extending to the micromolar range to identify the therapeutic window for your specific normal cell line.
-
Possible Cause 2: Proliferative State of Normal Cells. The cytotoxic effects of JNJ-7706621 are linked to cell cycle inhibition. Normal cells that are rapidly proliferating in culture may be more sensitive than their in vivo counterparts.
-
Troubleshooting Step 2: Characterize the growth rate of your normal cell line. Consider using a lower seeding density or reduced serum conditions to slow down proliferation and reassess cytotoxicity.
Issue 3: Unexpected cell cycle arrest profile.
-
Possible Cause 1: Synchronization Method. The method used to synchronize cells can influence their response to cell cycle inhibitors.
-
Troubleshooting Step 1: If using a synchronization agent, ensure its effects are well-characterized in your cell line and that it is washed out properly before adding JNJ-7706621.
-
Possible Cause 2: Timepoint of Analysis. The effects of JNJ-7706621 on the cell cycle are time-dependent.
-
Troubleshooting Step 2: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the dynamics of cell cycle arrest and potential progression to apoptosis or endoreduplication.[3]
Data Presentation
Table 1: In Vitro IC50 Values of JNJ-7706621 in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 112 - 284 | [2][4][5] |
| HCT116 | Colon Cancer | 133 - 254 | [2][4] |
| A375 | Melanoma | 447 | [4] |
| SK-OV-3 | Ovarian Cancer | 133 | [2] |
| MDA-MB-231 | Breast Cancer | 514 | [2] |
| PC-3 | Prostate Cancer | 203 | [2] |
| MRC-5 | Normal Lung Fibroblast | 3,670 | [5] |
| HASMC | Normal Aortic Smooth Muscle | 5,420 | [3][5] |
| HUVEC | Normal Umbilical Vein Endothelial | 4,280 | [3][5] |
| HMVEC | Normal Dermal Microvascular Endothelial | 4,960 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of JNJ-7706621 in complete growth medium. Add 1 µL of the diluted compound to the respective wells.[5] Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of JNJ-7706621 or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.
Visualizations
Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to G2/M arrest and apoptosis.
Caption: Workflow for assessing JNJ-7706621 cytotoxicity in normal versus cancer cells.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: JNJ-7706621 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the dual CDK and Aurora kinase inhibitor, JNJ-7706621, in animal models. The information provided is intended to help mitigate potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a potent, small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases. Specifically, it shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[1][2][3] This dual inhibition disrupts multiple phases of the cell cycle. By inhibiting CDKs, JNJ-7706621 can delay progression through the G1 phase and arrest cells in the G2-M phase.[1][4] Inhibition of Aurora kinases interferes with mitotic spindle formation and chromosome segregation, which can lead to endoreduplication (DNA replication without cell division) and apoptosis (programmed cell death).[1][5]
Q2: What are the known toxicities of JNJ-7706621 in animal models?
A2: The primary reported toxicity of JNJ-7706621 in animal models is mortality associated with continuous daily dosing at high concentrations. In a human tumor xenograft model, daily administration of JNJ-7706621 led to treatment-related deaths. These fatalities were not preceded by detectable weight loss, suggesting the onset of severe toxicity can be rapid. The exact cause of death was not specified in the available literature, but it highlights the importance of careful dose scheduling.
While specific organ toxicities for JNJ-7706621 are not detailed in publicly available preclinical studies, inhibitors of CDK and Aurora kinases as a class are known to have potential adverse effects on highly proliferative tissues. Therefore, researchers should be vigilant for signs of:
-
Myelosuppression: Including neutropenia, anemia, and thrombocytopenia, due to the role of CDKs and Aurora kinases in hematopoietic cell proliferation.
-
Gastrointestinal Toxicity: Such as diarrhea, nausea, and vomiting, as the intestinal epithelium has a high rate of cell turnover.
-
General Health Decline: Including weight loss, lethargy, and ruffled fur.
Q3: How can I mitigate the toxicity of JNJ-7706621 in my animal studies?
A3: The most effective mitigation strategy identified for JNJ-7706621-related toxicity is the implementation of an intermittent dosing schedule . Studies have shown that a "7 days on, 7 days off" schedule is significantly better tolerated than continuous daily dosing, with no reported treatment-related deaths, while still maintaining substantial antitumor efficacy.[4] This approach allows for a recovery period for normal tissues, reducing the cumulative toxicity.
For general management of potential side effects, consider the following:
-
Dose Escalation Studies: If you are using a new animal model or tumor type, it is advisable to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.
-
Supportive Care: Depending on the observed toxicities, supportive care measures may be necessary. This could include fluid and electrolyte replacement for diarrhea, or the use of anti-emetics for nausea.
-
Regular Monitoring: Closely monitor the animals for any signs of toxicity, including daily weight checks, observation of behavior and physical appearance, and regular blood work to monitor for myelosuppression.
Troubleshooting Guides
Issue 1: I am observing significant weight loss and general ill health in my treatment group.
-
Question: Is this an expected toxicity?
-
Answer: While not specifically detailed for JNJ-7706621, weight loss and general malaise can be signs of toxicity for this class of inhibitors.
-
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check your calculations and the administered dose to rule out any errors.
-
Switch to Intermittent Dosing: If you are using a continuous daily dosing schedule, immediately switch to an intermittent schedule (e.g., 7 days on/7 days off).
-
Dose Reduction: If you are already using an intermittent schedule, consider reducing the dose.
-
Supportive Care: Ensure animals have easy access to food and water. A softened or high-calorie diet may be beneficial.
-
Euthanasia: If an animal's condition continues to deteriorate, humane euthanasia should be performed according to your institution's guidelines.
-
Issue 2: My animals are dying unexpectedly without prior signs of significant weight loss.
-
Question: Is this consistent with known JNJ-7706621 toxicity?
-
Answer: Yes, this has been reported with continuous daily dosing schedules.
-
-
Troubleshooting Steps:
-
Cease Continuous Dosing: Immediately halt any continuous daily dosing regimens.
-
Implement Intermittent Dosing: The "7 days on/7 days off" schedule has been shown to prevent this lethal toxicity.
-
Review Cumulative Dose: Be mindful of the total cumulative dose administered over the course of the study. Even with intermittent dosing, excessively high doses may lead to toxicity.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Tolerability of JNJ-7706621 Dosing Schedules in a Human Tumor Xenograft Model
| Dosing Schedule | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) | Treatment-Related Deaths |
| Daily | 100 | High (Regression) | 5/6 (between days 22-39) |
| 7 days on / 7 days off | 125 | 93% | 0/6 |
| 7 days on / 7 days off | 100 | 87% | 1/6 |
| 7 days on / 14 days off | 125 | 88% | 0/6 |
| 7 days on / 14 days off | 100 | 80% | 0/6 |
| Every 3rd day | 125 | Moderate | 0/6 |
| Every 4th day | 125 | Moderate | 0/6 |
Data adapted from a study in a human melanoma xenograft model.[4]
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy and Toxicity Assessment in a Human Tumor Xenograft Model
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Implantation: Human tumor cells (e.g., A375 melanoma) are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Mice are randomized into treatment and control groups.
-
Drug Formulation: JNJ-7706621 is formulated as a nanocrystal suspension for intraperitoneal (i.p.) injection. A common vehicle is 1.5% Pluronic F108.
-
Dosing Regimens:
-
Control Group: Receives vehicle only.
-
Continuous Dosing Group: Receives JNJ-7706621 daily.
-
Intermittent Dosing Groups: Receive JNJ-7706621 on a specified schedule (e.g., 7 days on/7 days off).
-
-
Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight: Animal body weight is measured at the same frequency as tumor measurements.
-
Clinical Observations: Animals are observed daily for any signs of toxicity (e.g., changes in posture, fur, activity level).
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or if animals in the treatment groups show signs of excessive toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the findings.
Visualizations
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JNJ-7706621 and Alisertib (MLN8237) for Cancer Therapy
This guide provides a detailed comparison of the efficacy of two investigational anticancer agents, JNJ-7706621 and Alisertib (MLN8237). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the signaling pathways they target.
Executive Summary
JNJ-7706621 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, positioning it as a broad-spectrum cell cycle inhibitor.[1][2][3] In contrast, Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[4][5][6][7][8] This difference in target engagement dictates their distinct cellular effects and potential therapeutic applications. While both agents have demonstrated considerable anti-tumor activity, direct head-to-head comparative studies are limited. This guide synthesizes available data to facilitate an objective comparison.
Mechanism of Action
JNJ-7706621: This compound disrupts cell cycle progression by targeting two key families of kinases. Its inhibition of CDK1 and CDK2 interferes with the G1/S and G2/M checkpoints, while its activity against Aurora A and B kinases leads to defects in mitotic spindle formation and chromosome segregation.[1][2][3] This dual mechanism can induce cell cycle arrest, apoptosis, and endoreduplication.[2]
Alisertib (MLN8237): As a selective Aurora A kinase inhibitor, Alisertib's primary mechanism involves the disruption of mitosis.[4][5] Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.[4][5]
Signaling Pathway Diagrams
To visualize the targeted pathways of each compound, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Alisertib - Wikipedia [en.wikipedia.org]
JNJ-7706621 Antitumor Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of JNJ-7706621 in patient-derived xenograft (PDX) models. JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, critical regulators of the cell cycle.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document summarizes the available preclinical data on JNJ-7706621, compares its activity with alternative therapies, and provides detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Mechanism of Action
JNJ-7706621 exerts its antitumor effects by targeting two key families of kinases involved in cell cycle progression:
-
Cyclin-Dependent Kinases (CDKs): JNJ-7706621 potently inhibits CDK1 and CDK2.[1] These kinases are essential for the G1/S and G2/M transitions in the cell cycle. Inhibition of CDK1 and CDK2 leads to a delay in the progression through the G1 phase and an arrest at the G2/M phase of the cell cycle.[1][2]
-
Aurora Kinases: The compound also inhibits Aurora A and Aurora B kinases.[1][2] These kinases play a crucial role in mitotic processes, including spindle formation and chromosome segregation. Inhibition of Aurora kinases can lead to endoreduplication (DNA replication without cell division) and apoptosis.[2]
The dual inhibition of both CDKs and Aurora kinases by JNJ-7706621 represents a multi-pronged attack on cancer cell proliferation.
Signaling Pathway of JNJ-7706621 Inhibition
References
- 1. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7706621: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Immediate Release
This guide provides a detailed comparison of the kinase cross-reactivity profile of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Its performance is compared against two other well-characterized kinase inhibitors, AT7519 (a broad-spectrum CDK inhibitor) and VX-680 (Tozasertib, a pan-Aurora kinase inhibitor). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of these compounds.
Executive Summary
JNJ-7706621 is a small molecule inhibitor with high affinity for several key cell cycle kinases, including CDK1, CDK2, Aurora A, and Aurora B.[1][2][3] Its potent activity against these targets makes it a valuable tool for cancer research. However, like many kinase inhibitors, JNJ-7706621 exhibits a degree of cross-reactivity against a wider panel of kinases. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential therapeutic and toxicological effects. This guide presents a comparative analysis of its kinase inhibition profile alongside AT7519 and VX-680, providing valuable context for its use in research and development.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of JNJ-7706621, AT7519, and VX-680 against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.
Table 1: Primary Targets and Key Off-Targets of JNJ-7706621, AT7519, and VX-680
| Kinase Target | JNJ-7706621 (IC50/Ki, nM) | AT7519 (IC50/Ki, nM) | VX-680 (Tozasertib) (Ki, nM) |
| Primary Targets | |||
| CDK1 | 9[1][2] | 190 - 210[4][5] | - |
| CDK2 | 3 - 4[1][2] | 44 - 47[4][5] | - |
| CDK4 | 100[5] | 67 - 100[4][5] | - |
| CDK5 | - | 18[4] | - |
| CDK6 | 170[5] | 66[6] | - |
| CDK9 | - | <10[4][5] | - |
| Aurora A | 11[1][2] | - | 0.6[7] |
| Aurora B | 15[1][2] | - | 18[7] |
| Aurora C | - | - | 5 |
| Selected Off-Targets | |||
| GSK3β | 154 - 254[3] | 89[6] | - |
| FLT3 | - | - | 30[8] |
| Bcr-Abl | - | - | 30[8] |
| VEGF-R2 | 154 - 254[3] | - | - |
| FGF-R2 | 154 - 254[3] | - | - |
Table 2: Broader Kinase Selectivity Profile from KINOMEscan Data
The following table presents a selection of data from broader kinase panel screenings. The data for AT7519 and VX-680 is available from the LINCS Data Portal and is presented as Kd (dissociation constant) values.[9][10] Lower Kd values indicate stronger binding affinity. For JNJ-7706621, comprehensive KINOMEscan data in the public domain is limited; therefore, available data from the IUPHAR/BPS Guide to PHARMACOLOGY is presented as "% Activity Remaining" at a given concentration, where a lower percentage indicates stronger inhibition.[11][12]
| Kinase | JNJ-7706621 (% Activity Remaining @ 1µM) | AT7519 (Kd, nM) | VX-680 (Kd, nM) |
| CDK1 | 1.0 | - | - |
| CDK2 | -1.0 | 23 | - |
| TYK2 | - | - | - |
| JAK1 | - | 2800 | - |
| JAK3 | - | 2100 | - |
| FLT3 | - | 1300 | 1.7 |
| ABL1 (non-phosphorylated) | - | 1000 | 1.4 |
| ABL1 (T315I mutant) | - | - | 4.8 |
Note: A direct comparison of % Activity Remaining with Kd values should be made with caution due to the different nature of these metrics.
Experimental Protocols
1. In Vitro Kinase Inhibition Assays (for IC50/Ki determination)
The inhibitory activity of the compounds against specific kinases was determined using in vitro kinase assays. A general protocol is as follows:
-
Enzyme and Substrate: Recombinant human kinase enzymes and their respective substrates (e.g., histone H1 for CDK1) were used.
-
Assay Buffer: Assays were performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP at a concentration near the Km for each kinase.
-
Inhibitor Preparation: The kinase inhibitors were serially diluted in DMSO to generate a range of concentrations.
-
Reaction: The kinase, substrate, and inhibitor were incubated together in the assay buffer. The reaction was initiated by the addition of [γ-33P]ATP.
-
Detection: After incubation, the reaction was stopped, and the incorporation of the radiolabel into the substrate was measured using a filter-binding assay and a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
2. KINOMEscan® Competition Binding Assay
A broader cross-reactivity profile was determined using the KINOMEscan® platform (DiscoverX), which is a competition-based binding assay.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Methodology:
-
Kinases are tagged with a unique DNA barcode.
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
-
Data Output: The results can be reported as either the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound ("Percent of Control") or as a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
Mandatory Visualization
Caption: Simplified cell cycle signaling pathway showing the points of intervention for JNJ-7706621, AT7519, and VX-680.
Caption: A schematic representation of the KINOMEscan experimental workflow for kinase profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
JNJ-7706621 vs. Flavopiridol: A Comparative Analysis of CDK Inhibition
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising strategy to target the dysregulated cell cycle machinery inherent in tumor cells. This guide provides a detailed comparative analysis of two prominent CDK inhibitors: JNJ-7706621, a potent dual inhibitor of CDKs and Aurora kinases, and Flavopiridol (also known as Alvocidib), the first CDK inhibitor to enter clinical trials. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct profiles of these two molecules.
Mechanism of Action
JNJ-7706621 is a potent, ATP-competitive, pan-CDK inhibitor with high efficacy against CDK1 and CDK2.[1] It also demonstrates significant inhibitory activity against Aurora A and B kinases, key regulators of mitosis.[2][3] This dual inhibition of both CDKs and Aurora kinases allows JNJ-7706621 to disrupt multiple phases of the cell cycle, leading to cell cycle arrest, apoptosis, and inhibition of colony formation in various human cancer cell lines.[3] Its activity is independent of the p53 or retinoblastoma (Rb) status of the tumor cells.[3]
Flavopiridol is a synthetic flavonoid that acts as a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, and CDK7 by competing with ATP for the kinase active site.[4][5] Its inhibitory action leads to cell cycle arrest at both the G1/S and G2/M transitions.[4][5] Beyond its direct effects on cell cycle CDKs, Flavopiridol is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6] Inhibition of CDK9 leads to the suppression of phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and contributing to its pro-apoptotic activity.[7] This transcriptional inhibition is a key mechanism of action, particularly in non-cycling cancer cells like those in chronic lymphocytic leukemia.[7]
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of JNJ-7706621 and Flavopiridol against a panel of cyclin-dependent kinases and other relevant kinases. This data highlights the differences in their potency and selectivity profiles.
| Kinase Target | JNJ-7706621 IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | 9[2][8] | ~30-40[9][10] |
| CDK2/cyclin A | 4[4] | ~40-170[9][10] |
| CDK2/cyclin E | 3[11] | - |
| CDK3 | 58[1] | - |
| CDK4/cyclin D1 | 253[1] | ~20-100[1][5] |
| CDK6 | 169[1] | ~60[1] |
| CDK7/cyclin H | - | ~110-875[1] |
| CDK9/cyclin T | - | ~20[1] |
| Aurora A | 11[2] | - |
| Aurora B | 15[2] | - |
| VEGF-R2 | 154[1] | >14,000[1] |
| FGF-R2 | 254[1] | - |
| GSK3β | 254[1] | 280[1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Cellular Activity: Anti-proliferative Effects
The anti-proliferative activity of JNJ-7706621 and Flavopiridol has been evaluated in a variety of human cancer cell lines. The following table presents a selection of IC50 values, demonstrating their potency in a cellular context.
| Cell Line | Cancer Type | JNJ-7706621 IC50 (nM) | Flavopiridol IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[1][8] | - |
| HCT-116 | Colon Carcinoma | 112 - 254[1][8] | 13[1] |
| SK-OV-3 | Ovarian Cancer | 112[1] | - |
| PC3 | Prostate Cancer | 112[1] | 10[1] |
| DU145 | Prostate Cancer | 112[1] | - |
| A375 | Melanoma | 112 - 447[1][8] | - |
| MDA-MB-231 | Breast Cancer | 112[1] | - |
| MES-SA | Uterine Sarcoma | 514[1] | - |
| MES-SA/Dx5 | Uterine Sarcoma (MDR) | 514[1] | - |
| LNCaP | Prostate Cancer | - | 16[1] |
| K562 | Chronic Myelogenous Leukemia | - | 130[1] |
JNJ-7706621 demonstrates broad anti-proliferative activity across numerous solid tumor cell lines, irrespective of their p53 or multidrug resistance status.[1] Flavopiridol also exhibits potent cytotoxicity against a wide array of tumor cell lines.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes.
Protocol for JNJ-7706621 (CDK1/cyclin B Assay): [4][6]
-
Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B complex is used as the enzyme source. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is utilized.[4]
-
Reaction Mixture: The kinase reaction is performed in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.[4][6]
-
Inhibitor Addition: JNJ-7706621 is added at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding ATP (5 µM) and ³³P-γ-ATP (0.1 µCi per well).[4][6]
-
Incubation: The plate is incubated at 30°C for 1 hour.[4][6]
-
Termination and Detection: The reaction is stopped by washing with PBS containing 100 mM EDTA. The incorporation of ³³P into the biotinylated peptide substrate is quantified using a scintillation counter.[4][6]
-
Data Analysis: IC50 values are determined by linear regression analysis of the percent inhibition at each compound concentration.[4]
Protocol for Flavopiridol (General CDK Assay): [12]
-
Immunoprecipitation: CDK complexes are immunoprecipitated from cell lysates using specific antibodies against CDK1, CDK2, or CDK4.[12]
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a histone H1 substrate in a reaction buffer containing ATP.
-
Inhibitor Addition: Flavopiridol is added at various concentrations.
-
Detection: The phosphorylation of histone H1 is typically detected by the incorporation of ³²P from [γ-³²P]ATP, followed by SDS-PAGE and autoradiography.
-
Data Analysis: The intensity of the phosphorylated histone H1 band is quantified to determine the percent inhibition and subsequently the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.
Protocol for JNJ-7706621 (¹⁴C-Thymidine Incorporation Assay): [4][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well CytoStar scintillating microplate.[4][6]
-
Compound Treatment: After 24 hours, cells are treated with various concentrations of JNJ-7706621 for 24 hours.[4][6]
-
Radiolabeling: ¹⁴C-methyl-thymidine is added to each well, and the plate is incubated for an additional 24 hours.[4][6]
-
Washing: The plate is washed with PBS to remove unincorporated thymidine.[4][6]
-
Detection: The amount of ¹⁴C-thymidine incorporated into the DNA is quantified using a scintillation counter.[4][6]
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Protocol for Flavopiridol (MTS Assay): [1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are exposed to various concentrations of Flavopiridol for 72 hours.[1]
-
MTS Reagent Addition: The tetrazolium compound MTS, in combination with the electron coupling reagent phenazine methosulfate, is added to each well.[1]
-
Incubation: The plate is incubated for 3 hours to allow for the conversion of MTS to formazan by viable cells.[1]
-
Detection: The absorbance of the formazan product is measured at 492 nm.[1]
-
Data Analysis: The absorbance is proportional to the number of viable cells, and IC50 values are calculated based on the dose-response curve.[1]
Cell Cycle Analysis
Objective: To determine the effect of the inhibitors on cell cycle progression.
General Protocol (Applicable to both inhibitors): [3][7][13]
-
Cell Treatment: Cells are treated with the inhibitor at the desired concentration and for a specified duration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[13][14]
-
Staining: Fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI) or DAPI.[1][13]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by the inhibitors.
Protocol for JNJ-7706621: [3]
While a specific apoptosis assay protocol for JNJ-7706621 is not detailed in the provided results, its ability to activate apoptosis has been demonstrated.[3] A common method is Annexin V/PI staining followed by flow cytometry.
Protocol for Flavopiridol (APO-BrdU Assay): [14]
-
Cell Treatment: Cells are treated with Flavopiridol.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with ethanol.[14]
-
Labeling: DNA strand breaks, a hallmark of apoptosis, are labeled with BrdU-dUTP in a reaction catalyzed by terminal deoxynucleotidyl transferase (TdT).[14]
-
Staining: The incorporated BrdU is detected with a fluorescently labeled anti-BrdU antibody.[14]
-
Flow Cytometry: The percentage of apoptotic cells is determined by flow cytometry.
Mandatory Visualization
Caption: Simplified overview of the cell cycle and points of inhibition by JNJ-7706621 and Flavopiridol.
Caption: General experimental workflow for the preclinical evaluation of CDK inhibitors.
Caption: Comparative overview of the primary targets and resulting cellular effects of JNJ-7706621 and Flavopiridol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Confirming JNJ-7706621-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
JNJ-7706621 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which has been demonstrated to halt cell proliferation and activate apoptosis in various cancer cell lines.[1][2] A critical step in evaluating the efficacy of such therapeutic compounds is the precise confirmation and quantification of induced apoptosis. This guide provides an objective comparison of Annexin V staining with other methods for detecting apoptosis, supported by a detailed experimental protocol and data interpretation guidelines for researchers investigating the effects of JNJ-7706621.
The Principle of Annexin V Staining for Apoptosis Detection
Annexin V staining is a widely used and reliable method for detecting early-stage apoptosis.[3] The assay is based on the strong, calcium-dependent affinity of the Annexin V protein for phosphatidylserine (PS).[4] In healthy cells, PS is located exclusively on the inner leaflet of the plasma membrane.[4] During the initial phases of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.
By conjugating Annexin V to a fluorochrome, such as FITC, early apoptotic cells can be specifically labeled and identified. To distinguish these from late apoptotic or necrotic cells, the assay incorporates a vital dye like Propidium Iodide (PI). PI is a nucleic acid intercalator that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, staining the nucleus red.[5]
This dual-staining strategy enables the differentiation of four distinct cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells (primarily): Annexin V-negative and PI-positive (Annexin V-/PI+).
JNJ-7706621 Signaling Pathway to Apoptosis
JNJ-7706621 induces apoptosis by simultaneously inhibiting key regulators of the cell cycle. Its inhibition of CDK1 and Aurora kinases disrupts mitotic progression, leading to a G2/M phase arrest and subsequent activation of the intrinsic apoptotic cascade.[1]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of JNJ-7706621 on Microtubule Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-7706621 with other agents that modulate microtubule dynamics. JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, playing a critical role in cell cycle regulation and mitotic progression.[1][2][3] Its effect on microtubule dynamics is primarily indirect, stemming from the inhibition of Aurora kinases, which are essential for the proper formation and function of the mitotic spindle. This guide presents quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of JNJ-7706621 and selected alternative compounds. Table 1 details the half-maximal inhibitory concentrations (IC50) for their primary kinase targets, while Table 2 provides a comparative overview of their cytotoxic effects (IC50) across various human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | CDK1 | CDK2 | Aurora A | Aurora B | Reference |
| JNJ-7706621 | 9 | 3 | 11 | 15 | [3] |
| Alisertib (MLN8237) | - | - | 1.2 | 396.5 | [4] |
| Barasertib (AZD1152) | - | - | 1368 | 0.37 | [5] |
| Danusertib (PHA-739358) | - | - | 13 | 79 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | JNJ-7706621 (nM) | Paclitaxel (nM) | Vincristine (nM) | Alisertib (nM) | Barasertib (nM) | Danusertib (µM) |
| HeLa (Cervical) | 284[7] | - | - | 15-469[8] | <50[9] | - |
| HCT-116 (Colon) | 254[7] | - | - | 15-469[8] | <50[9] | - |
| A375 (Melanoma) | 447[7] | - | - | - | - | - |
| MCF-7 (Breast) | - | 3500[10] | 5[11] | 15-469[8] | - | - |
| MDA-MB-231 (Breast) | - | 300[10] | - | 15-469[8] | - | - |
| SK-OV-3 (Ovarian) | 112-514[12] | - | 0.3 (GI50)[13] | - | - | - |
| PC3 (Prostate) | 112-514[12] | - | 0.1 (GI50)[13] | - | - | - |
| DU145 (Prostate) | 112-514[12] | - | 18 (GI50)[13] | - | - | - |
| HL-60 (Leukemia) | - | - | - | - | 3-40[5] | 0.05-3.06[6] |
| MOLM13 (Leukemia) | - | - | - | - | 3-40[5] | 0.05-3.06[6] |
Note: IC50 values can vary depending on the assay conditions and exposure time. The values presented are representative examples from the cited literature.
Experimental Protocols
Detailed methodologies for key experiments to validate the effect of compounds on microtubule dynamics and cell cycle progression are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., JNJ-7706621) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include vehicle control and positive control wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Plot the absorbance against time to generate polymerization curves. The IC50 for polymerization inhibition can be calculated from the dose-response curves.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network and mitotic spindle morphology in cells treated with a test compound.
Principle: Cells are fixed and permeabilized to allow fluorescently labeled antibodies to bind to α-tubulin, a major component of microtubules. The resulting fluorescence can be imaged using a microscope to observe changes in microtubule structure.
Materials:
-
Cultured cells grown on glass coverslips
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
Wash the cells with PBS and fix them with either paraformaldehyde or cold methanol.
-
If using paraformaldehyde, permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope to assess microtubule organization and mitotic spindle morphology.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a test compound.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G1, S, and G2/M can be determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of JNJ-7706621 leading to G2/M arrest and apoptosis.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of JNJ-7706621 and Selective Aurora A Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the inhibition of key cell cycle regulators has emerged as a promising strategy. Among these, Aurora kinases, particularly Aurora A, play a pivotal role in mitotic progression, making them attractive targets for drug development. This guide provides a comparative study of JNJ-7706621, a multi-kinase inhibitor, and several selective Aurora A inhibitors, offering insights into their mechanisms of action, potency, and cellular effects. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection and application of these compounds in preclinical research.
Introduction to the Inhibitors
JNJ-7706621 is a potent small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4][5][6][7] Its broad-spectrum activity results in the disruption of multiple phases of the cell cycle.
Selective Aurora A inhibitors , such as Alisertib (MLN8237), MK-5108 (VX-689), and LY3295668, are designed to specifically target Aurora A kinase.[8][9][10][11][12][13][14][15][16][17][18][19][20][21] The primary mechanism of these inhibitors is the disruption of mitotic spindle formation and chromosome segregation, leading to mitotic arrest and subsequent cell death.[8][9][22] ENMD-2076 is another inhibitor with significant activity against Aurora A, although it also targets other kinases involved in angiogenesis.[23][24][25][26][]
Comparative Data: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of JNJ-7706621 and a selection of prominent selective Aurora A inhibitors against their primary targets.
Table 1: Inhibitory Potency (IC50) of JNJ-7706621
| Target | IC50 (nM) |
| CDK1 | 9[1][3] |
| CDK2 | 4[1] |
| Aurora A | 11[1][3] |
| Aurora B | 15[3] |
Table 2: Inhibitory Potency (IC50) of Selective Aurora A Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| Alisertib (MLN8237) | 1.2[12] | 396.5[12] | >200-fold[9][12] |
| MK-5108 (VX-689) | 0.064[10][19] | 14[16][20] | ~220-fold[10][19] |
| LY3295668 | - | - | >1000-fold[14] |
| ENMD-2076 | 14[24] | 350[24][25] | ~25-fold[25][28] |
Mechanism of Action and Cellular Effects
JNJ-7706621, with its dual inhibition of CDKs and Aurora kinases, induces a complex cellular response. At lower concentrations, it slows cell growth, while at higher concentrations, it is cytotoxic.[2][7] Treatment with JNJ-7706621 leads to a delay in G1 progression and a subsequent arrest in the G2-M phase of the cell cycle.[2][7] The inhibition of Aurora kinases by JNJ-7706621 also results in endoreduplication and inhibition of histone H3 phosphorylation.[2][7]
Selective Aurora A inhibitors, in contrast, primarily exert their effects during mitosis. By inhibiting Aurora A, these compounds disrupt the formation and function of the mitotic spindle, leading to misaligned chromosomes and an arrest in prometaphase.[8][9][22] This mitotic arrest can trigger apoptosis, leading to cancer cell death.[8][11][13] A key distinction is that selective Aurora A inhibition avoids the cytokinesis failure and subsequent polyploidy often associated with Aurora B inhibition.[22]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Aurora A signaling pathway in mitosis and points of inhibition.
Caption: Generalized experimental workflow for inhibitor evaluation.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for key experiments cited in the literature are described below.
Biochemical Kinase Assays
These assays are performed to determine the direct inhibitory effect of a compound on the kinase enzyme. A common method involves incubating the recombinant kinase (e.g., Aurora A) with a specific substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate. For instance, a radioactive assay might measure the incorporation of 33P from [γ-33P]ATP into the substrate.[1] The concentration of the inhibitor that reduces kinase activity by 50% is determined as the IC50 value.
Cell Proliferation Assays
To assess the effect of the inhibitors on cancer cell growth, various in vitro proliferation assays are employed. A widely used method is the sulforhodamine B (SRB) assay, which measures total protein content as an estimation of cell number.[24] Another approach is the thymidine incorporation assay, which measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.[1] Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 or 96 hours).[24] The IC50 for cell growth inhibition is then calculated.
Cell Cycle Analysis
Flow cytometry is the standard method for analyzing the effects of cell cycle inhibitors. Cells are treated with the inhibitor for various time points, then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of aneuploidy or endoreduplication.[2][7]
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of the inhibitors in a living organism, human tumor xenograft models are commonly used. This involves subcutaneously implanting human cancer cells into immunocompromised mice.[24] Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time by measuring tumor volume.[26] At the end of the study, tumors can be excised for pharmacodynamic analysis, such as immunohistochemical staining for biomarkers of target inhibition (e.g., phospho-histone H3) or apoptosis (e.g., cleaved caspase-3).[26]
Conclusion
The choice between a multi-kinase inhibitor like JNJ-7706621 and a selective Aurora A inhibitor depends on the specific research question and therapeutic strategy. JNJ-7706621 offers the potential for broader anti-cancer activity by targeting multiple cell cycle kinases, which may be advantageous in overcoming resistance mechanisms. However, this broader activity profile may also lead to off-target effects.
Selective Aurora A inhibitors provide a more targeted approach, focusing on a key vulnerability in many cancers – the mitotic checkpoint. The high selectivity of compounds like Alisertib and MK-5108 may offer a better therapeutic window and a more defined mechanism of action, potentially leading to a more favorable safety profile. The development of highly selective inhibitors like LY3295668 further underscores the therapeutic potential of specifically targeting Aurora A.[11][13][14]
Ultimately, the data presented in this guide, including the comparative potency and descriptions of cellular effects, should serve as a valuable resource for the rational selection and use of these potent anti-cancer agents in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Alisertib - Wikipedia [en.wikipedia.org]
- 18. MK-5108 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. selleckchem.com [selleckchem.com]
- 20. apexbt.com [apexbt.com]
- 21. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy [scholarworks.indianapolis.iu.edu]
- 23. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Preclinical activity of a novel multiple tyrosine kinase and aurora kinase inhibitor, ENMD-2076, against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. selleckchem.com [selleckchem.com]
Assessing the Synergy of JNJ-7706621 with PARP Inhibitors: A Mechanistic Comparison and Guide for Researchers
Introduction: The landscape of cancer therapy is increasingly defined by targeted combination strategies that exploit tumor-specific vulnerabilities. JNJ-7706621 is a potent, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial regulators of cell cycle progression and mitosis.[1][2] Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) are a class of drugs that have shown significant efficacy in tumors with deficiencies in the Homologous Recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations.
This guide provides a comprehensive comparison of the mechanisms of JNJ-7706621 and PARP inhibitors. While direct experimental data on their combined use is emerging, this document outlines the strong mechanistic rationale for their synergy. It further details robust experimental protocols for researchers to validate this promising therapeutic combination, aiming to expand the utility of PARP inhibitors to a broader, HR-proficient cancer population.
Individual Mechanisms of Action
A clear understanding of how each agent functions individually is critical to appreciating their potential synergy.
JNJ-7706621: A Dual Inhibitor of Cell Cycle and Mitosis
JNJ-7706621 is a novel cell cycle inhibitor that demonstrates potent inhibition of both CDKs (primarily CDK1 and CDK2) and Aurora kinases (A and B).[1][3]
-
CDK Inhibition: CDKs are serine/threonine kinases that, when complexed with their cyclin partners, drive the cell through the various phases of the cell cycle. By inhibiting CDK1 and CDK2, JNJ-7706621 can delay progression through the G1 phase and arrest cells at the G2/M checkpoint.[1]
-
Aurora Kinase Inhibition: Aurora kinases are essential for the proper execution of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. Inhibition of Aurora A and B can lead to severe mitotic errors, endoreduplication (DNA replication without cell division), and ultimately, apoptosis.[1]
This dual mechanism allows JNJ-7706621 to disrupt cancer cell proliferation by targeting two distinct but critical stages of cell division, an activity it demonstrates across a range of tumor cell lines irrespective of their p53 or retinoblastoma status.[1][4]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylthienyl-carbonyl-JNJ-7706621: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Methylthienyl-carbonyl-JNJ-7706621, a potent kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and kinase inhibitors. It is imperative to always consult the compound-specific SDS and your institution's environmental health and safety (EHS) protocols before proceeding.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. All handling of the compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, should be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat all forms of this compound (pure compound, solutions, contaminated materials) as hazardous chemical waste.
-
Consult your institution's EHS guidelines for specific waste stream classification. It will likely be categorized as a toxic or hazardous organic waste.
-
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible waste streams.[1] For instance, avoid mixing with strong acids, bases, or oxidizers unless the specific reaction is known and controlled.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[2] The container must be in good condition with a secure, tight-fitting lid.
-
The original product container, if empty and in good condition, can be used for collecting the same waste.
-
Never use food containers for chemical waste storage.[1]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (443798-09-2), if available.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Storage :
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated solid hazardous waste container.
-
Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, depending on solubility and institutional guidelines). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the defaced container may be disposed of as regular trash, pending institutional policy.[4]
-
-
Arranging for Pickup :
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), contact your institution's EHS department to arrange for a hazardous waste pickup.[3]
-
Do not allow the volume of hazardous waste to exceed 55 gallons in the SAA. For acutely toxic wastes, this limit is much lower (e.g., one quart).[3]
-
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide the following thresholds:
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | 55 gallons | University of Pennsylvania EHRS[3] |
| Maximum Accumulation (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[3] |
| Container Rinsing | Triple rinse with solvent | Vanderbilt University Medical Center[4] |
IV. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Navigating the Safe Handling of 3-Methylthienyl-carbonyl-JNJ-7706621: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like the cyclin-dependent kinase (CDK) inhibitor 3-Methylthienyl-carbonyl-JNJ-7706621. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established by referencing data from similar CDK inhibitors, such as Palbociclib and Ribociclib. These compounds, used in cancer research and therapy, share characteristics that inform best practices for handling. The following recommendations are based on the safety profiles of these analogous compounds and are intended to provide a robust framework for safe laboratory operations.
Personal Protective Equipment (PPE) Recommendations
A multi-tiered approach to PPE is crucial when handling this compound, with the level of protection escalating based on the procedure and potential for exposure.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Glasses with Side Shields or Goggles - N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Laboratory Coat - Safety Glasses with Side Shields or Goggles - Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Laboratory Coat - Safety Glasses |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving recommended) - Impervious Laboratory Coat or Gown - Safety Goggles - N95 or higher-rated respirator - Disposable Shoe Covers |
Operational Plan: From Receipt to Use
A systematic approach to the handling of this compound from the moment it arrives in the laboratory is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound, typically a powder, should be stored in a tightly sealed container in a designated, well-ventilated, and secure location.
-
Recommended storage temperature is -20°C.
-
Maintain an accurate inventory of the compound.
Preparation of Stock Solutions:
-
All weighing and initial dissolution of the powdered compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated, calibrated balance.
-
Prepare solutions in appropriate solvents, such as Dimethyl Sulfoxide (DMSO), as indicated by solubility data.
-
Clearly label all stock solution vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental setups, always wear the appropriate PPE.
-
Work in a manner that minimizes the generation of aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
It is often recommended that chemical waste of this nature be incinerated by a licensed hazardous waste disposal company.
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance understanding of the safety and logistical procedures, the following diagram illustrates the key steps in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
